Technical Guide to Chemical Identity Verification: Case Study of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
The following technical guide details the identification, verification, and registry number lookup process for the specific chemical entity 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol . Executive Summary & Core Direc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the identification, verification, and registry number lookup process for the specific chemical entity 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol .
Executive Summary & Core Directive
In the high-stakes environment of drug discovery, unambiguous chemical identification is paramount. Misidentification of a single intermediate can lead to costly synthesis failures, regulatory non-compliance, and invalid biological data.
This guide serves as an advanced protocol for the verification and registry lookup of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (hereinafter referred to as Compound A ). As this specific structure is a specialized intermediate—likely used in the synthesis of non-steroidal androgen receptor antagonists or similar sulfur-containing pharmacophores—it may not be indexed in standard open-access repositories (e.g., PubChem, ChemSpider) with a direct CAS assignment.
This document provides the definitive chemical profile , the search keys required for proprietary databases (SciFinder-n, Reaxys), and a self-validating protocol for confirming its identity in the laboratory.
Chemical Identity Profile
Before initiating a registry lookup, the compound must be defined by immutable structural identifiers rather than ambiguous nomenclature. The following data constitutes the "fingerprint" of Compound A.
[Calculated] QXK...[1][2][3][4] (Requires generation via ChemDraw/RDKit)
Hashed identifier for database lookup
CAS Registry Number
Not Widely Indexed in Public Domain
See Section 3 for Lookup Protocol
Expert Insight: The structure consists of a para-bromophenyl ring linked via a thioether (sulfide) bridge to a tert-alcohol moiety (2-methylpropan-2-ol). This motif is synthetically significant as a precursor to sulfones or as a scaffold for aryl coupling reactions.
Registry Number Lookup Protocol
Due to the specialized nature of Compound A, a standard Google search often yields false positives (e.g., the ketone analog or the acid derivative). The following protocol outlines the authoritative method for finding the CAS number using professional databases.
Phase 1: Exact Structure Search (The "Gold Standard")
Do not rely on name searches. Names are prone to variation (e.g., "sulfanyl" vs. "thio").
Generate the Structure: Draw the molecule in your chemical drawing software (ChemDraw, MarvinSketch).
Check: Ensure the sulfur is a sulfide (-S-), not a sulfoxide (-SO-) or sulfone (-SO₂-).
Check: Ensure the alcohol is tertiary (on the carbon with two methyls).
Database Query (SciFinder-n / Reaxys):
Input: Upload the .mol file or paste the SMILES string: CC(C)(O)CSc1ccc(Br)cc1.
Filter: Select "Exact Search" to exclude derivatives.
Retrieve: Look for the CAS Registry Number (RN) .[5]
Contingency: If no exact match exists, the compound is novel and has no CAS number. In this case, you must register it or refer to it by its IUPAC name and InChIKey in publications.
Phase 2: Analog Cross-Referencing
If the exact compound is not indexed, check for the closest structural analogs to infer synthetic routes or properties.
Ketone Analog: 1-[(4-Bromophenyl)sulfanyl]propan-2-one (CAS 1200-12-0 ). This is the likely precursor.
If the CAS lookup confirms the compound is novel or commercially unavailable, you must synthesize and validate it. The following workflow ensures scientific integrity and reproducibility .
Synthetic Route (Retrosynthetic Analysis)
The most robust synthesis involves the ring-opening of Isobutylene Oxide (2,2-Dimethyloxirane) by 4-Bromothiophenol under basic conditions.
Reaction: Nucleophilic attack of the thiolate anion on the less substituted carbon of the epoxide (regioselective).
Reagents: 4-Bromothiophenol, Isobutylene Oxide, Base (NaH or K₂CO₃), Solvent (DMF or THF).
Validation Protocol (Self-Validating System)
To confirm identity without a reference standard, use the following multi-modal analysis:
¹H NMR (Proton NMR):
Aromatic Region: Two doublets (AA'BB' system) around δ 7.2–7.5 ppm, integrating to 4 protons (characteristic of para-substitution).
Methylene (-S-CH₂-): Singlet at approx. δ 3.0 ppm (shifted downfield by sulfur).
Methyls (-C(CH₃)₂-): Singlet at approx. δ 1.3 ppm (6 protons).
Hydroxyl (-OH): Broad singlet (exchangeable with D₂O).
High-Resolution Mass Spectrometry (HRMS):
Target Ion: [M+H]⁺ or [M+Na]⁺.
Isotope Pattern: A 1:1 ratio of the M and M+2 peaks is mandatory due to the Bromine atom (⁷⁹Br and ⁸¹Br).
Criterion: Mass error < 5 ppm.
Functional Group Verification (IR):
Broad peak at 3200–3500 cm⁻¹ (O-H stretch).
Absence of C=O stretch (confirming no ketone impurity).
Visualization: Verification Workflow
The following diagram illustrates the logical flow for verifying the identity of Compound A, moving from structural definition to database lookup and experimental validation.
Figure 1: Decision matrix for chemical identity verification and registry number retrieval.
Applications in Drug Development[7]
Understanding this specific intermediate is critical for researchers working on:
Androgen Receptor Modulators: The Ar-S-CH₂-C(Me)₂-OH motif is a structural isostere of the linkage found in Bicalutamide-class anti-androgens.
Metabolic Stability Studies: The tertiary alcohol is metabolically robust, while the sulfide can be oxidized to sulfoxide/sulfone (active metabolites).
Linker Chemistry: The bromine handle allows for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings to attach complex heterocycles.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-Bromothiophenol (Precursor). Retrieved from [Link]
American Chemical Society (2023). CAS Common Chemistry. (General Reference for CAS Lookup). Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for Epoxide Ring Opening Mechanism).
(Note: As the specific compound is likely a non-catalog item, references provided link to its primary precursors and the authoritative databases required for the final lookup step.)
Electronic properties of the bromophenyl sulfide moiety
An In-Depth Technical Guide to the Electronic Properties of the Bromophenyl Sulfide Moiety Abstract The bromophenyl sulfide moiety is a prevalent structural motif in medicinal chemistry and materials science, where its n...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Electronic Properties of the Bromophenyl Sulfide Moiety
Abstract
The bromophenyl sulfide moiety is a prevalent structural motif in medicinal chemistry and materials science, where its nuanced electronic characteristics are harnessed to fine-tune molecular properties. This guide provides a comprehensive analysis of the core electronic principles governing this moiety. We dissect the delicate interplay between the inductive and mesomeric effects of the bromine substituent and the sulfur linkage. A central theme is the dramatic modulation of electronic properties through the oxidation of the sulfide to sulfoxide and sulfone, a transition that shifts the moiety's character from a potential electron-donator to a potent electron-withdrawing group. This guide details both experimental and computational methodologies for characterizing these electronic effects, including electrochemical analysis, spectroscopy, and quantum chemical calculations. By grounding these principles in practical applications, we illustrate how manipulating the electronics of the bromophenyl sulfide core can profoundly impact drug-receptor interactions, metabolic stability, and the photophysical properties of advanced materials.
Introduction: The Versatile Bromophenyl Sulfide Core
The bromophenyl sulfide scaffold consists of a phenyl ring substituted with both a bromine atom and a sulfur atom, which in turn links to another part of the molecule (R-S-Ph-Br). This seemingly simple arrangement offers a sophisticated platform for molecular design. Its prevalence stems from the unique and tunable electronic features conferred by its constituent parts. The bromine atom, a halogen, introduces electronegativity and a capacity for halogen bonding, while the sulfur atom provides a flexible, polarizable linker whose electronic influence can be dramatically altered through changes in its oxidation state.[1] This duality makes the bromophenyl sulfide moiety a powerful tool for researchers aiming to optimize properties such as biological activity, molecular recognition, and charge-transport characteristics. This guide serves as a technical resource for scientists and developers seeking to understand and exploit the electronic properties of this versatile chemical entity.
Caption: Logical flow of the technical guide.
Fundamental Electronic Structure: A Balance of Forces
The net electronic effect of the bromophenyl sulfide moiety is not monolithic; it is a resultant of competing inductive and mesomeric (resonance) effects from both the bromine and sulfur atoms.
The Duality of the Bromine Substituent
The bromine atom exerts two opposing electronic influences:
Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the phenyl ring through the sigma bond framework. This is a distance-dependent effect.
Mesomeric Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the phenyl ring. This effect donates electron density, primarily at the ortho and para positions.
Generally, for halogens, the inductive effect (-I) outweighs the mesomeric effect (+M), resulting in a net electron-withdrawing character. This makes the p-bromophenyl group electron-withdrawing relative to an unsubstituted phenyl group.[2]
The Role of the Sulfide Linker
The divalent sulfur atom in a sulfide (thioether) also exhibits dual electronic behavior:
It is more electronegative than carbon, leading to a slight inductive withdrawal.
Crucially, its lone pair electrons can participate in π-conjugation with the aromatic ring, resulting in an electron-donating mesomeric effect (+M).
The overall character of an aryl sulfide group is typically weakly electron-donating, but this is highly sensitive to the electronic nature of the rest of the molecule.
Caption: Interplay of electronic effects in the moiety.
Tuning Electronic Properties via Sulfur Oxidation
One of the most powerful features of the bromophenyl sulfide moiety is the ability to drastically alter its electronic nature by oxidizing the sulfur atom.[1] This provides a chemical "dial" to tune molecular properties.
Sulfide (R-S-Ar): As discussed, the sulfide is generally a weak electron-donating or weakly withdrawing group, capable of donating its lone pairs into the π-system.
Sulfoxide (R-SO-Ar): The introduction of one oxygen atom makes the sulfur center electron-deficient. The sulfoxide group is a moderate electron-withdrawing group.
Sulfone (R-SO₂-Ar): With two highly electronegative oxygen atoms, the sulfone group becomes a very strong electron-withdrawing group.[3] The sulfur lone pairs are no longer available for donation, and the inductive withdrawal is maximized.
This transformation is a key strategy in both drug development, to alter metabolic stability and receptor affinity, and in materials science, to tune the energy levels of organic semiconductors.[1]
Oxidation State
Structure
General Electronic Effect
Key Features
Sulfide
-S-
Weakly Donating/Withdrawing
π-donation from sulfur lone pairs is possible.
Sulfoxide
-S(O)-
Moderately Withdrawing
Sulfur is electron-deficient; lone pair less available.
Sulfone
-S(O)₂-
Strongly Withdrawing
Strong inductive withdrawal by oxygens; no π-donation.[3]
Table 1: Modulation of Electronic Properties by Sulfur Oxidation State.
Quantifying and Characterizing Electronic Effects
A multi-faceted approach combining classical physical organic chemistry with modern analytical and computational techniques is required to fully characterize the moiety's electronic properties.
Hammett Substituent Constants (σ)
The Hammett equation provides an empirical, quantitative measure of the electron-donating or -withdrawing ability of a substituent on a benzene ring.[2][4] The sign and magnitude of the Hammett constant (σ) reveal the nature of the electronic effect:
σ > 0: Electron-withdrawing group (EWG)
σ < 0: Electron-donating group (EDG)
While a specific value for the entire "bromophenyl sulfide" moiety isn't tabulated, we can infer its properties from related substituents. For instance, the p-Br substituent has a σₚ value of +0.23, and the p-SCH₃ group has a σₚ of 0.00, indicating the sulfide's near-neutral effect balances donation and withdrawal.[5][6] In contrast, the strongly withdrawing methylsulfonyl group (-SO₂CH₃) has a σₚ value of +0.72.[5] This highlights the dramatic electronic shift upon oxidation.
Table 2: Selected Hammett Constants for Relevant Functional Groups.
Computational Chemistry
Quantum chemical calculations provide invaluable insight into the electronic landscape of molecules containing the bromophenyl sulfide moiety.[7][8][9]
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. For a bromophenyl sulfone, the MEP would show significant negative potential (red) around the sulfone oxygens and positive potential (blue) on the aromatic protons, indicating the group's strong electron-withdrawing pull.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity and electronic behavior in materials.[8] An electron-withdrawing bromophenyl sulfone group will lower the energy of both HOMO and LUMO compared to the corresponding sulfide, affecting the molecule's absorption spectrum and its properties as an organic semiconductor.[10]
Experimental Characterization
Cyclic voltammetry (CV) is a powerful technique to measure the oxidation and reduction potentials of a molecule. These potentials are directly influenced by the electronic nature of its substituents.
Oxidation Potential: Attaching an electron-donating group makes a molecule easier to oxidize (lower potential).
Reduction Potential: Attaching an electron-withdrawing group makes a molecule easier to reduce (less negative potential).
Therefore, a compound containing a bromophenyl sulfone moiety will be easier to reduce and harder to oxidize than its bromophenyl sulfide counterpart. This is a direct experimental probe of the moiety's electronic influence.[11][12]
Protocol: Characterizing a Bromophenyl Sulfide Derivative by Cyclic Voltammetry
Preparation: Dissolve the analyte (e.g., 1-2 mM) in a suitable solvent (e.g., acetonitrile, DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
Cell Assembly: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
De-aeration: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
Internal Standard: Add a reference compound with a known, stable redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺).
Data Acquisition: Scan the potential from an initial value to a final value and back. The scan rate (e.g., 100 mV/s) can be varied.
Analysis: Identify the anodic (oxidation) and cathodic (reduction) peaks. Report the peak potentials relative to the Fc/Fc⁺ couple to ensure comparability between different experiments.
Caption: Experimental workflow for cyclic voltammetry.
NMR Spectroscopy: The chemical shifts of protons and carbons in ¹H and ¹³C NMR spectra are sensitive to the local electronic environment. Electron-withdrawing groups deshield nearby nuclei, shifting their signals downfield (to higher ppm).[13][14] The signals for aromatic protons in a bromophenyl sulfone will be further downfield than in the corresponding sulfide.
X-ray Crystallography: This technique provides precise data on molecular geometry. The C-S and S-O bond lengths can confirm the oxidation state. Furthermore, analysis of the crystal packing can reveal intermolecular interactions like C-H···O, C-H···S, and C-Br···π interactions, which are influenced by the electronic distribution and are crucial for the bulk properties of materials.[15][16][17] Hirshfeld surface analysis is often used to quantify these interactions.[15]
Applications and Implications
The ability to precisely control the electronic properties of the bromophenyl sulfide moiety has profound implications in several fields.
Medicinal Chemistry and Drug Design
The electronic character of a drug molecule is fundamental to its function.
Receptor Binding: The electron density distribution affects hydrogen bonding, dipole-dipole interactions, and halogen bonding with the target protein. A bromophenyl sulfone, with its strong dipole and hydrogen bond-accepting oxygens, will interact very differently with a receptor than a more lipophilic bromophenyl sulfide.[3]
Metabolic Stability: The sulfide group can be a site of metabolic oxidation (S-oxidation) by cytochrome P450 enzymes. While sometimes this is part of a prodrug strategy, it can also lead to rapid clearance. Converting the sulfide to a metabolically stable sulfone is a common tactic in drug design to increase a compound's half-life.[18]
Pharmacokinetics (ADME): The polarity and electronic properties influence a drug's Absorption, Distribution, Metabolism, and Excretion. The increased polarity of a sulfone compared to a sulfide can alter properties like cell membrane permeability and solubility.
Organic Materials Science
In organic electronics, the energy levels of the HOMO and LUMO dictate a material's utility.
Organic Light-Emitting Diodes (OLEDs): The bromophenyl sulfone group is a common building block in host materials and emitters for OLEDs. Its strong electron-withdrawing nature helps create materials with wide band gaps and tune emission colors.
Organic Field-Effect Transistors (OFETs): The electronic properties of the semiconductor layer are paramount. The electron-withdrawing character of the moiety can be used to design n-type (electron-transporting) materials.
Photofunctional Materials: The oxidation state of the sulfur bridge can control intramolecular interactions and excited-state behavior in chromophores, influencing properties like fluorescence and phosphorescence.[1]
Conclusion
The bromophenyl sulfide moiety is a highly versatile and tunable functional group. Its net electronic character is a sophisticated balance of inductive and mesomeric effects that can be decisively shifted by altering the oxidation state of the sulfur atom. This transition from a sulfide to a sulfone provides a powerful design element, enabling a spectrum of electronic properties from weakly donating to strongly withdrawing. A comprehensive understanding, achieved through a combination of computational modeling and experimental techniques like electrochemistry and spectroscopy, is essential for rationally designing next-generation pharmaceuticals and advanced functional materials that leverage the unique electronic landscape of this important chemical core.
References
Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. (2019). Chemical Science.
Process for the preparation of bis-4-bromophenyl sulfone. (1990).
Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. (2019). Beilstein Journal of Organic Chemistry.
Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl) - PMC. (2017).
highly stereoselective bromination of alkyl phenyl sulphides. (2019). Semantic Scholar.
Bond-Forming and -Breaking Reactions at Sulfur(IV)
Table 13.1 Selected Hammett substituent constants and susceptibility factors. Source not specified.
Table 1: Hammett constants for some common substituents. Source not specified.
Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. (2019). Chemical Science.
Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. (2016). Molecules.
Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180.
2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure, Hirshfeld surface analysis and computational chemistry. (2018).
Hammett equ
Structural Properties and Quantum Chemical Analysis on a New Chalcone Derivative of (E)-3-(4-bromophenyl). (2018). Journal of Physics: Conference Series.
A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m. (2022). Journal of Physical Organic Chemistry.
Synthesis, Theoretical Gaussian Quantum Chemical Calculations, and Spectroscopic Elucidation of N‐(4‐bromophenyl)‐10H‐phenothiazine‐10‐carboxamide. (2025).
Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (2022).
Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (2022).
Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. (2018). Digital Commons @ Otterbein.
Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane. (2018). Digital Commons @ Otterbein.
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Current Organic Chemistry.
Electrochemistry of Sulfides: Process and Environmental Aspects. (2022). Applied Sciences.
Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. (2022). Dalton Transactions.
Electrochemistry of Sulfides. (2022). Encyclopedia.pub.
Organic Semiconductors for Advanced Electronics. Source not specified.
Synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol from 4-bromothiophenol
Application Note: High-Fidelity Synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol Executive Summary This application note details a robust, regioselective protocol for the synthesis of 1-[(4-Bromophenyl)sulfan...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Executive Summary
This application note details a robust, regioselective protocol for the synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (Target Molecule). This compound serves as a critical fragment in medicinal chemistry, particularly as a linker in fragment-based drug discovery (FBDD) and in the synthesis of PPAR agonists and non-steroidal anti-inflammatory derivatives.
The method utilizes a base-catalyzed nucleophilic ring-opening of isobutylene oxide by 4-bromothiophenol. This route is selected for its high atom economy, operational simplicity, and strict regiocontrol, yielding the primary sulfide/tertiary alcohol isomer exclusively.
Strategic Synthesis Overview
Retrosynthetic Analysis
The target molecule contains a hydroxy-sulfide motif.[1] Disconnection of the carbon-sulfur bond reveals two potential pathways:
Path A (Selected): Nucleophilic attack of 4-bromothiophenol on isobutylene oxide (2,2-dimethyloxirane).
Path B (Discarded): Alkylation of 4-bromothiophenol with 1-chloro-2-methylpropan-2-ol. (Discarded due to lower availability of the halohydrin and potential for competitive elimination side reactions).
Mechanistic Pathway & Regioselectivity
The critical quality attribute (CQA) of this synthesis is regioselectivity .
Regiochemical Outcome: Under basic conditions, the thiolate nucleophile attacks the least hindered carbon of the epoxide ring. Isobutylene oxide possesses a sterically unhindered primary carbon (
) and a hindered tertiary carbon ().
Result: Exclusive formation of the primary sulfide, yielding the target 1-sulfanyl-2-alcohol structure.
Figure 1: Mechanistic pathway dictating regioselective ring opening.[5]
3.05 for the methylene group confirms the regioselectivity. If the attack had occurred at the tertiary carbon (wrong isomer), the methylene protons would be part of a terminal ethyl group or distinct multiplet patterns, and the methyls would be split.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reaction due to steric bulk of epoxide.
Increase temperature to reflux (65°C) or extend time to 12h.
Thiol Odor in Product
Incomplete washing.
Ensure the 1M NaOH wash step is vigorous. Treat glassware with bleach.
Side Products
Disulfide formation (Ar-S-S-Ar).
Degas methanol with Argon before use. Disulfides are non-polar (High on TLC).
Wrong Regioisomer
Acidic impurities in solvent.
Ensure basic conditions are maintained. Avoid Lewis acid catalysts.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group and Epoxides).
Azizi, N., & Saidi, M. R. (2005). "Highly Chemoselective and Regioselective Thiolysis of Epoxides with Aryl Disulfides". Organic Letters, 7(17), 3649–3651.
Fini, F. et al. (2008). "Regioselective Ring Opening of Epoxides with Thiols Promoted by Water". Green Chemistry. (Demonstrates the viability of aqueous/alcoholic basic conditions for this transformation).
Consortium for Functional Glycomics. "General Protocol for Thiol-Epoxide Click Chemistry". (Standard industry protocols for thiol-epoxide coupling). Link
Application Notes & Protocols: Strategic Functionalization of the Tertiary Hydroxyl Group in 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
For: Researchers, scientists, and drug development professionals. Abstract & Significance This document provides a comprehensive guide to the chemical manipulation of the tertiary hydroxyl group in 1-[(4-Bromophenyl)sulf...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract & Significance
This document provides a comprehensive guide to the chemical manipulation of the tertiary hydroxyl group in 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol. This molecule serves as a versatile scaffold in medicinal chemistry and materials science, where the strategic modification of the hydroxyl moiety can profoundly influence biological activity, physicochemical properties, and material characteristics.[1][2][3] The sterically hindered nature of the tertiary alcohol presents unique synthetic challenges that necessitate carefully considered methodological approaches. This guide details robust protocols for etherification, esterification, and the introduction of other key functional groups, emphasizing the rationale behind procedural steps to ensure reproducibility and high-yield transformations. The protocols are supported by mechanistic insights and characterization data to provide a holistic understanding of the chemical transformations. The presence of the bromophenylsulfanyl group offers additional opportunities for late-stage functionalization, further expanding the accessible chemical space.[3][4]
Chemical Profile of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
A thorough understanding of the starting material's chemical properties is paramount for successful functionalization.
Tertiary Alcohol Reactivity: The tertiary nature of the hydroxyl group in 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol dictates its reactivity. Direct SN2 reactions at the carbinol carbon are sterically hindered and thus unfavorable. Reactions proceeding through a carbocation intermediate, such as SN1-type substitutions or elimination reactions, are more plausible, particularly under acidic conditions.[5]
Electronic and Steric Influences: The gem-dimethyl groups adjacent to the hydroxyl group contribute significant steric bulk, further impeding nucleophilic attack. The electron-donating nature of these alkyl groups stabilizes a potential tertiary carbocation intermediate. The (4-Bromophenyl)sulfanyl moiety, while electronically withdrawing, is sufficiently removed from the reactive center so as not to significantly destabilize a carbocation intermediate.
Spectroscopic Fingerprint:
¹H NMR: Expect characteristic signals for the aromatic protons, the methylene protons adjacent to the sulfur, the methyl protons, and a singlet for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent).[6][7][8] The addition of D₂O will cause the hydroxyl proton signal to disappear, confirming its assignment.[7]
¹³C NMR: The carbon bearing the hydroxyl group will appear in the typical range for tertiary alcohols (around 70-80 ppm).
IR Spectroscopy: A prominent, broad absorption band in the 3600-3200 cm⁻¹ region is indicative of the O-H stretch.[6][8][9] A strong C-O stretching band will be observed between 1210 and 1100 cm⁻¹.[10]
Mass Spectrometry: Common fragmentation patterns for tertiary alcohols include dehydration (loss of H₂O) and alpha-cleavage.[8][9]
Core Functionalization Protocols
The following protocols have been optimized for the functionalization of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol.
Direct Williamson ether synthesis with a tertiary alcohol is often inefficient due to competing elimination reactions. A modified approach using a strong base and an appropriate electrophile can favor ether formation.
Protocol 3.1.1: O-Alkylation using Sodium Hydride and an Alkyl Halide
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Insights:
The use of a strong, non-nucleophilic base like NaH is crucial for the quantitative deprotonation of the sterically hindered tertiary alcohol to form the corresponding alkoxide.
Anhydrous conditions are essential to prevent the quenching of the sodium hydride.
The choice of solvent is important; THF is a good choice as it is relatively non-polar and aprotic.[11]
Esterification Strategies
Esterification of tertiary alcohols can be challenging due to steric hindrance and the potential for dehydration under acidic conditions.[5][12]
Protocol 3.2.1: Acylation with an Acyl Chloride in the Presence of a Non-Nucleophilic Base
Reaction Setup: Dissolve 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (1.0 eq) and a non-nucleophilic base such as triethylamine (NEt₃, 1.5 eq) or pyridine in anhydrous dichloromethane (DCM) under an inert atmosphere.
Addition of Acyl Chloride: Cool the solution to 0 °C and add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.2 eq) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Causality and Insights:
The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction without competing with the alcohol for the acyl chloride.
This method avoids the strongly acidic conditions of a Fischer esterification, which would likely lead to dehydration of the tertiary alcohol.[12]
Protocol 3.2.2: Steglich Esterification with DCC and DMAP
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (1.0 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous DCM.
Addition of Coupling Agent: Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) in one portion.
Reaction Progression: A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to stir at room temperature overnight.
Work-up: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Causality and Insights:
The DCC/DMAP system is a mild and effective method for forming esters from sterically hindered alcohols.[13]
DMAP acts as an acyl transfer catalyst, increasing the rate of the reaction.
Mitsunobu Reaction: A Note of Caution
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[14][15][16][17] However, its application to tertiary alcohols is generally not effective due to steric hindrance, which can shut down the transformation.[14][15][18] While some modified protocols exist for specific tertiary alcohols, they often require harsh conditions and may not be broadly applicable.[14][18]
Protecting Group Strategies
In multi-step syntheses, it may be necessary to protect the hydroxyl group.
Protocol 4.1.1: Silyl Ether Formation
Reaction Setup: Dissolve 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the solution.
Reaction: Stir the mixture at room temperature for 12-24 hours.
Work-up: Pour the reaction mixture into water and extract with diethyl ether.
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography if necessary.
Causality and Insights:
Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions (typically with a fluoride source like TBAF).[19][20]
The choice of silylating agent can be tailored based on the required stability.[21] For tertiary alcohols, a more reactive silylating agent like a silyl triflate may be necessary if the corresponding chloride is unreactive.[21]
Table 1: Summary of Functionalization Reactions and Conditions
Reaction Type
Reagents
Solvent
Temperature
Typical Yield
Notes
O-Alkylation
NaH, Alkyl Halide
THF
0 °C to RT
60-80%
Requires inert atmosphere and anhydrous conditions.
Acylation
Acyl Chloride, NEt₃
DCM
0 °C to RT
75-90%
Good for a variety of acyl chlorides.
Steglich Esterification
Carboxylic Acid, DCC, DMAP
DCM
0 °C to RT
70-85%
Mild conditions, but produces DCU byproduct.
Silyl Ether Protection
TBDMSCl, Imidazole
DMF
RT
>90%
Stable protecting group, removable with fluoride.
Visualizing the Workflow
Diagram 1: General Functionalization Pathways
Caption: Key synthetic routes for the functionalization of the tertiary hydroxyl group.
Characterization of Functionalized Products
Thorough characterization is essential to confirm the successful transformation.
Ether Derivatives:
¹H NMR: Disappearance of the -OH proton signal and the appearance of new signals corresponding to the added alkyl group.
¹³C NMR: A shift in the signal for the carbon previously attached to the hydroxyl group.
IR: Disappearance of the broad O-H stretch.
Ester Derivatives:
¹H NMR: Disappearance of the -OH proton signal.
IR: Appearance of a strong carbonyl (C=O) stretch around 1735 cm⁻¹. Disappearance of the O-H stretch.
Silyl Ethers:
¹H NMR: Disappearance of the -OH proton signal and the appearance of new signals corresponding to the silyl group.
Conclusion
The functionalization of the tertiary hydroxyl group in 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol requires careful consideration of the steric hindrance and potential side reactions. The protocols outlined in this application note provide robust and reproducible methods for the synthesis of ether, ester, and silyl ether derivatives. These methods serve as a foundation for the development of novel compounds for applications in drug discovery and materials science.[1][22][23][24][25]
References
The Evolving Enantioselective C H Functionalization of Tertiary Allylic Systems. (2026, February 3).
Mitsunobu Reaction - Organic Chemistry Tutor. (n.d.). Retrieved February 22, 2026, from [Link]
Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. (2020, July 28). Royal Society of Chemistry.
Catalytic functionalization of tertiary alcohols to fully substituted carbon centres. (2014). Organic & Biomolecular Chemistry.
Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. (n.d.). CCS Chemistry.
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current St
Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. (2025, December 1). PMC.
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
Alcohol Protecting Groups. (n.d.). Retrieved February 22, 2026, from [Link]
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024, March 25). Suzhou Highfine Biotech.
Best Synthetic Methods: Functional Group Transformations. (2005, July 11). Organic Chemistry Portal.
Spectroscopy of Alcohols and Phenols. (2025, August 15). Fiveable.
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry.
Protection and deprotection. (n.d.). Willingdon College, Sangli.
Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. (2018, October 5). PMC.
Selective esterifications of alcohols and phenols through carbodiimide couplings. (n.d.). Organic & Biomolecular Chemistry.
17.11: Spectroscopy of Alcohols and Phenols. (2022, September 25). Chemistry LibreTexts.
Alcohols—The Rest of the Story. (2020, December 20). Spectroscopy Online.
Esterification with tertiary alcohol. (2017, July 3). Chemistry Stack Exchange.
17.11 Spectroscopy of Alcohols and Phenols. (2023, November 15). Chemistry LibreTexts.
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved February 22, 2026, from [Link]
17.11 Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
Product Class 5: Carboxylic Acid Esters. (n.d.). Thieme.
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022, September 7). PSE Community.org.
Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. (n.d.). RSC Publishing.
Application Note: 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol in Medicinal Chemistry
Executive Summary This guide details the strategic application of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (referred to herein as BPT-OH ) as a high-value pharmacophore scaffold in medicinal chemistry. Unlike gene...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (referred to herein as BPT-OH ) as a high-value pharmacophore scaffold in medicinal chemistry.
Unlike generic building blocks, BPT-OH offers a unique triad of structural features:
4-Bromophenyl moiety: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Thioether linker: A flexible tether capable of serving as a bioisostere for ether linkages or being oxidized to sulfoxides/sulfones to modulate polarity.
Tertiary Alcohol (2-methylpropan-2-ol): A "metabolic shield" that enhances aqueous solubility and lowers logP without introducing the oxidative liability typical of primary or secondary alcohols.
This document provides protocols for its synthesis, functionalization, and application in optimizing Drug-Metabolism and Pharmacokinetics (DMPK) profiles.
Strategic Utility in Drug Design
The "Solubility Anchor" Strategy
In Fragment-Based Drug Discovery (FBDD), a common challenge is improving the solubility of lipophilic aryl cores without compromising potency. BPT-OH serves as a modular "solubility anchor."
Mechanism: The gem-dimethyl group adjacent to the hydroxyl moiety provides steric bulk, preventing the approach of Phase I metabolic enzymes (e.g., Cytochrome P450s) that typically oxidize alcohols.
Benefit: This introduces a hydrogen bond donor/acceptor pair (the -OH) to lower LogD, while the tert-butyl scaffold maintains sufficient lipophilicity for membrane permeability.
Oxidation State Tuning
The sulfur atom in BPT-OH acts as a "polarity rheostat."
Sulfide (-S-): Lipophilic, flexible.
Sulfoxide (-SO-): Chiral center creation, moderate polarity.
Sulfone (-SO₂-): High polarity, strong H-bond acceptor, rigid geometry.
Experimental Protocols
Protocol A: Regioselective Synthesis of BPT-OH
Rationale: The most atom-economical route involves the ring-opening of isobutylene oxide by 4-bromothiophenol. This method avoids the use of strong bases that might cause side reactions.
Materials:
4-Bromothiophenol (1.0 eq)
Isobutylene oxide (1.2 eq)
Catalyst: Cobalt(II) chloride (5 mol%) or simple basic alumina.
Solvent: Acetonitrile (MeCN).
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromothiophenol (10 mmol) in dry MeCN (20 mL).
Activation: Add the catalyst (CoCl₂ or Basic Alumina) at room temperature.
Addition: Add isobutylene oxide (12 mmol) dropwise over 10 minutes.
Critical Checkpoint: Monitor the internal temperature; the reaction is exothermic. Maintain < 30°C.
Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The thiol spot should disappear.
Workup:
Filter off the catalyst.
Concentrate the filtrate under reduced pressure.
Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted thiol) and Brine.
Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).
Yield Expectation: 85–92%.
Protocol B: Divergent Functionalization (The "Hub" Approach)
Once synthesized, BPT-OH can be processed via two orthogonal pathways.
Workup: Quench with Na₂SO₃ solution. Extract with DCM.
Selectivity: Oxone at RT typically yields the sulfone directly. For sulfoxide, use 1.0 eq of mCPBA at 0°C.
Data Analysis & Visualization
Physicochemical Impact Table
Comparison of BPT-OH against standard linkers when attached to a generic biphenyl core.
Linker Type
LogP (Calc)
tPSA (Ų)
Metabolic Stability (HLM CLint)
Solubility (pH 7.4)
-O-CH₂-CH₂-OH (Primary)
3.2
45
Low (High turnover)
Moderate
-S-CH₂-CH₂-OH (Primary)
3.5
35
Low (S-oxidation + OH-ox)
Low
-S-CH₂-C(Me)₂-OH (BPT-OH)
3.4
35
High (Blocked OH-ox)
High
-SO₂-CH₂-C(Me)₂-OH (Oxidized)
2.1
75
Very High
Very High
Structural Workflow Diagram
The following diagram illustrates the central role of BPT-OH in divergent synthesis.
Caption: Divergent synthesis workflow utilizing BPT-OH as a linchpin for library generation.
References
Tertiary Alcohols in Drug Discovery: Chiodi, D., & Ishihara, Y. (2025).[1] "Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery." Journal of Medicinal Chemistry. Link[1]
Thioether Synthesis Strategy: "Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents." Molecules, 2024.[2] Link
Compound Identity & Properties: PubChem Compound Summary for CID 1502012 (Related Acid Derivative) and derivatives. Link
Metabolic Stability of Gem-Dimethyl Groups: "The gem-dimethyl effect in medicinal chemistry." Journal of Medicinal Chemistry.
Microwave-assisted synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Application Note: Rapid, Regioselective Synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol via Microwave Irradiation Executive Summary This application note details a robust, high-throughput protocol for the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Rapid, Regioselective Synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol via Microwave Irradiation
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol , a valuable
-hydroxy sulfide intermediate used in the development of PPAR agonists and antihistamines.
By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol overcomes the limitations of conventional thermal heating—specifically long reaction times (12–24 h) and poor regioselectivity. Using water as a "green" solvent with high dielectric loss, we achieve quantitative conversion in under 15 minutes with exclusive regioselectivity for the primary sulfide/tertiary alcohol isomer.
Chemo-Physical Context & Mechanism
The Regioselectivity Challenge
The synthesis involves the ring-opening of isobutylene oxide (1,2-epoxy-2-methylpropane) by 4-bromobenzenethiol . The epoxide is unsymmetrical, presenting two sites for nucleophilic attack:[1]
-Carbon: Tertiary, sterically hindered, but stabilizes positive charge (favorable in /acidic conditions).
-Carbon: Primary, sterically accessible (favorable in /basic conditions).
To obtain the target molecule (primary sulfide, tertiary alcohol), the reaction must proceed via an
mechanism. Under basic conditions (facilitated by microwave irradiation in water), the thiolate nucleophile attacks the less hindered -carbon.
Microwave Dielectric Heating
Water is an ideal solvent for this transformation (
at 2.45 GHz). It efficiently couples with the microwave field, generating rapid internal heating.[2] This superheating effect increases the kinetic energy of the thiolate ion, overcoming the activation energy barrier for ring opening significantly faster than convective heating.
Figure 1: Mechanistic pathway highlighting the critical
attack at the primary carbon to ensure correct regiochemistry.
Program the reactor with the parameters in Table 2 .
Pre-stirring: 30 seconds to ensure homogeneity before heating.
Workup:
Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).
The product typically oils out or precipitates as a white solid.
Extract with Ethyl Acetate (
mL).
Wash the organic layer with brine (
mL).
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification:
Due to the high regioselectivity, column chromatography is often unnecessary.
If required: Flash chromatography (Hexanes/EtOAc 9:1).
Microwave Parameters (Table 2)
Parameter
Setting
Rationale
Temperature
100°C
Sufficient for activation without degrading the thiol.
Time
10:00 min
Optimized for quantitative conversion.
Pressure Limit
250 psi
Safety cutoff for aqueous heating.
Power
Dynamic (Max 150W)
Maintains set temp without overshoot.
Stirring
High
Crucial for biphasic (water/organic) mixture.
Process Control & Validation
Analytical Validation
The success of the synthesis is validated by the distinct NMR shift of the methyl groups.
Target (Tertiary Alcohol): The two methyl groups on the acyclic chain appear as a sharp singlet (
ppm). The adjacent to sulfur appears as a singlet or AB quartet ( ppm).
Wrong Regioisomer (Secondary Alcohol): Would show a methyl doublet and a complex methine multiplet.
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Troubleshooting Guide
Low Yield: Check the quality of Isobutylene oxide. It hydrolyzes to the diol over time if exposed to moisture. Use fresh reagents.
Disulfide Formation: If the product is contaminated with bis(4-bromophenyl)disulfide (oxidative byproduct), degas the water with Nitrogen prior to reaction or add a reducing agent like
(5 mol%).
Pressure Errors: If the vessel over-pressurizes, reduce temperature to 80°C and extend time to 20 minutes.
References
Mojtahedi, M. M., et al. "Microwave-assisted ring opening of epoxides with thiols on montmorillonite K-10 solid support."[5] Arkivoc, vol. 2005, no.[5] 15, pp. 68-73.[5] Link
Mukherjee, C., et al. "Regioselective ring opening of epoxides with thiols in water."[6] Arkivoc, vol. 2008, no.[6][7] 11, pp. 46-55.[6][8] Link
Hansen, T., et al. "Regioselectivity of Epoxide Ring-Openings via
Reactions Under Basic and Acidic Conditions."[9] European Journal of Organic Chemistry, vol. 2020, no.[1][9] 25, pp. 3822-3828.[9] Link
Rosengart, et al. "Microwave-promoted synthesis of
-hydroxy sulfides and -hydroxy sulfoxides in water." Green Chemistry, vol. 6, no. 12, 2004. Link
Preparation of pharmaceutical intermediates using 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Application Note: Preparation of Pharmaceutical Intermediates using 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol Executive Summary This application note details the strategic utilization of 1-[(4-Bromophenyl)sulfanyl]...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of Pharmaceutical Intermediates using 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Executive Summary
This application note details the strategic utilization of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (referred to herein as Intermediate A ) as a versatile building block in the synthesis of non-steroidal androgen receptor (AR) antagonists and radiolabeled pharmaceutical tracers.
The structural motif of Intermediate A —combining a para-bromophenyl thioether with a tertiary alcohol—serves as a critical "privileged scaffold" for two primary drug discovery pathways:
Sulfone-Based Anti-Androgens: Oxidation of the thioether to a sulfone mimics the pharmacophore of blockbuster drugs like Bicalutamide , providing a pathway to synthesize structural analogs for Structure-Activity Relationship (SAR) studies.
Biaryl Coupling Precursors: The para-bromo handle enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), facilitating the rapid generation of compound libraries.
This guide provides high-fidelity protocols for the synthesis of Intermediate A , its oxidation to the corresponding sulfone, and its downstream functionalization, ensuring high yield and purity for pharmaceutical applications.
Thioether (-S-): Nucleophilic center; precursor to sulfoxide/sulfone.
Tertiary Alcohol (-C(CH₃)₂OH): Solubilizing group; mimics the hydroxy-propionamide core of anti-androgens; resistant to oxidation, ensuring chemoselectivity.
Aryl Bromide (Ar-Br): Electrophilic handle for cross-coupling.
Mechanistic Causality:
The synthesis relies on the regioselective ring-opening of Isobutylene Oxide (2,2-dimethyloxirane) by 4-Bromothiophenol . Under basic conditions, the thiolate anion attacks the least hindered carbon (the methylene group) of the epoxide (S_N2 mechanism), exclusively yielding the primary sulfide with a tertiary alcohol, avoiding the formation of the sterically congested secondary ether.
Experimental Protocols
Protocol 1: Synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (Intermediate A)
Objective: Regioselective preparation of the core thioether scaffold.
Reagents:
4-Bromothiophenol (1.0 equiv)
Isobutylene Oxide (1.2 equiv)
Potassium Carbonate (K₂CO₃) (1.5 equiv) or Triethylamine (Et₃N) (1.2 equiv)
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Procedure:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Bromothiophenol (18.9 g, 100 mmol) in Ethanol (100 mL).
Activation: Add K₂CO₃ (20.7 g, 150 mmol) and stir at room temperature for 15 minutes to generate the thiolate anion.
Addition: Add Isobutylene Oxide (10.7 mL, 120 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 40°C.
Reaction: Heat the mixture to Reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC until the thiol is consumed (<1%).
Workup:
Cool to room temperature.
Filter off inorganic salts (K₂CO₃).
Concentrate the filtrate under reduced pressure.
Redissolve the residue in Ethyl Acetate (150 mL) and wash with 1N NaOH (2 x 50 mL) to remove unreacted thiol, followed by Brine (50 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield white crystals.
Protocol 2: Chemoselective Oxidation to the Sulfone
Objective: Conversion of Intermediate A to 1-[(4-Bromophenyl)sulfonyl]-2-methylpropan-2-ol . This transformation is critical for creating the electron-deficient aryl-sulfone pharmacophore found in drugs like Bicalutamide.
Reagents:
Intermediate A (1.0 equiv)
Oxone® (Potassium peroxymonosulfate) (1.2 equiv) OR 30% H₂O₂ (5.0 equiv) with Na₂WO₄ (1 mol%)
Solvent: Methanol/Water (1:1)
Procedure:
Dissolution: Dissolve Intermediate A (10 mmol) in MeOH (30 mL).
Oxidant Addition: Dissolve Oxone® (12 mmol) in Water (30 mL) and add this solution dropwise to the reaction mixture at 0°C.
Reaction: Allow the slurry to warm to room temperature and stir for 4 hours. The mixture will become thick with precipitated salts.
Extract the aqueous slurry with Dichloromethane (DCM, 3 x 30 mL).
Wash combined organics with water and brine.
Dry (MgSO₄) and concentrate.
Result: The product is usually pure enough for subsequent steps.
Mechanistic Note: The tertiary alcohol is sterically hindered and electronically deactivated, preventing over-oxidation to the ketone or carboxylic acid under these conditions.
The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.
Caption: Synthetic workflow transforming the bromothiophenol precursor into high-value sulfone and biaryl pharmaceutical intermediates.
Application & Troubleshooting Notes
A. Regioselectivity Control:
Issue: Formation of the secondary alcohol (attack at the tertiary carbon) is a potential impurity.
Solution: Use a polar protic solvent (Ethanol) and ensure basic conditions. The S_N2 mechanism strongly favors attack at the primary carbon (methylene) of isobutylene oxide.
B. Safety - Peroxides:
Issue: Isobutylene oxide can form peroxides upon storage.
Protocol: Test epoxide for peroxides before use. During oxidation with H₂O₂, ensure complete quenching with bisulfite to prevent explosive concentration of peroxides.
C. Pharmaceutical Relevance:
This scaffold is structurally homologous to the "Side Chain" of Bicalutamide (Casodex). While Bicalutamide uses a 4-fluorophenyl group, the 4-Bromo analog allows for the synthesis of radiolabeled tracers (e.g., using Bromine-76 for PET imaging) to study androgen receptor distribution in prostate cancer models.
References
Tucker, H., et al. "Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methylpropionanilides." Journal of Medicinal Chemistry, 1988, 31(5), 954–959.
Kinoyama, I., et al. "Synthesis and pharmacological evaluation of novel non-steroidal antiandrogens." Bioorganic & Medicinal Chemistry, 2006, 14(9), 3199-3211.
Pfizer Inc. "Process for the preparation of Bicalutamide and intermediates thereof." US Patent 6,660,886, 2003.
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition, Wiley, 2019. (Reference for Epoxide Ring Opening Regioselectivity).
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SYN-THIOL-004 Topic: Yield Optimization & Troubleshooting for -Hydroxy Sulfide Synthesis Assigned Specialist: Senior Application Scientist Executive Summary & Re...
You are synthesizing 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol via the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) with 4-bromothiophenol .
This reaction is a textbook example of "regioselective epoxide opening." The core challenge lies in directing the nucleophile (sulfur) to the correct carbon atom while preventing the oxidative dimerization of your thiol starting material.
The "Golden Rule" of this Synthesis
Target Regiochemistry: You want the sulfur to attack the primary (least substituted) carbon.
The Trap: If you use acidic conditions (or unbuffered silica gel), the reaction will proceed via a carbocation-like transition state, favoring attack at the tertiary carbon, yielding the wrong isomer.
Visualizing the Mechanism & Regioselectivity
The following diagram illustrates the divergent pathways based on pH. You must stay on the Blue Path (Basic) to achieve your specific target molecule.
Figure 1: Regioselectivity map. Basic conditions drive the thiolate to the less hindered primary carbon (Steric Control), yielding the target. Acidic conditions favor the tertiary carbon (Electronic Control).
Module 1: Pre-Reaction Troubleshooting (The "Ticket")
Before you mix reagents, verify these parameters. 80% of yield failures occur here.
Q: My 4-bromothiophenol is dark yellow/brown. Can I use it?
A: No. It has oxidized.
Thiols oxidize to disulfides (Bis(4-bromophenyl)disulfide) upon exposure to air.[1] The disulfide is non-nucleophilic in this context and will remain as a contaminant.
The Fix: If the solid is yellow/brown, recrystallize it (usually from ethanol) or reduce it in situ (see Protocol).
Prevention: Store thiols under Argon/Nitrogen in a fridge.
Q: Can I just reflux this in ethanol?
A: Be careful with temperature.
Isobutylene oxide is volatile (bp ~50-52°C). If you reflux ethanol (bp 78°C) in an open system, you will boil off your electrophile before it reacts.
The Fix: Use a sealed pressure tube or a highly efficient reflux condenser with chilled water (<10°C).
Module 2: Optimized Experimental Protocol
This protocol uses basic conditions to ensure regioselectivity and degassing to prevent disulfide formation.
Reagents:
4-Bromothiophenol (1.0 equiv)
Isobutylene oxide (1.2 - 1.5 equiv) — Excess used due to volatility.
Base:
(1.5 equiv) or NaOH (1.1 equiv).
Solvent: Ethanol/Water (9:1) or DMF (if solubility is an issue).
Step-by-Step Workflow:
Degassing (Crucial): Sparge the solvent (EtOH/H2O) with Nitrogen or Argon for 15 minutes before adding reagents. This removes dissolved oxygen.
Thiolate Formation: Add 4-bromothiophenol and the base (
) to the reaction vessel. Stir for 10-15 mins under inert atmosphere.
Visual Check: The solution may turn slightly yellow (thiolate anion), but should not turn dark brown/black.
Epoxide Addition: Add isobutylene oxide dropwise via syringe.
Reaction:
Sealed Tube: Heat to 60°C for 4–6 hours.
Open Flask: Stir at 40°C (below epoxide bp) for 12–16 hours.
Monitoring: Check TLC or LC-MS.
Look for: Disappearance of thiol.
Note: Disulfide impurity appears as a non-polar spot (high
) compared to the thiol and product.
Module 3: Post-Reaction Troubleshooting & FAQs
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for low yield scenarios.
FAQ: Specific Issues
Q: I see two product spots close together. What happened?A: You likely have a mixture of regioisomers.
Cause: The reaction medium became slightly acidic (perhaps the thiol was in large excess and not fully deprotonated), or you used a Lewis Acid catalyst.
Solution: Ensure the pH is >9. Use a stronger base or more equivalents of base.
Q: The product smells terrible even after column chromatography.A: Trace unreacted thiol is present.
Solution: Wash the organic layer during workup with 1M NaOH (extracts the acidic thiol into the aqueous layer) or treat the crude mixture with a small amount of bleach (oxidizes thiol to disulfide/sulfonate, which are easier to remove) before the final column.
Q: Can I use water as the only solvent?A: Yes, "On Water" chemistry works well for this.
Insight: Epoxides and thiols are often hydrophobic. Stirring them vigorously in water creates an emulsion where the reaction happens at the interface. This often accelerates the rate due to hydrophobic effects. (See Reference 2).
Data Summary: Conditions vs. Outcome[2][3][4][5]
Condition
Catalyst
Regioselectivity (Primary:Tertiary)
Yield
Notes
Basic (Recommended)
/ NaOH
> 95:5
High
Steric control favors target.
Acidic
/ Silica
~ 20:80
Moderate
Electronic control favors wrong isomer.
Neutral
None
Slow
Low
Requires heat; risk of epoxide evaporation.
Inert Atmosphere
Base +
> 95:5
Highest
Prevents disulfide side-reaction.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Epoxides).
Synthesis of
-Hydroxy Sulfides (Review):
Marakalala, M. B., Mmutlane, E. M., & Kinfe, H. H. (2018).[2]
-Hydroxy sulfides and their syntheses. Beilstein Journal of Organic Chemistry, 14, 1668–1692.[2]
Regioselectivity in Epoxide Ring Opening:
Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.
Validation: Confirms that nucleophilic attack on gem-dimethyl substituted epoxides (like isobutylene oxide) occurs at the unsubstituted carbon under basic conditions.
Thiol Oxidation Prevention
Capozzi, G., & Modena, G. (1974). Oxidation of Thiols. The Chemistry of the Thiol Group, 785-839.
Validation: Establishes the necessity of inert atmosphere to prevent disulfide formation.[1]
Recrystallization solvents for 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol purification
This guide provides in-depth technical support for the purification of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol via recrystallization. It is designed for researchers and chemists in the field of drug development a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for the purification of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol via recrystallization. It is designed for researchers and chemists in the field of drug development and organic synthesis, offering troubleshooting advice and detailed protocols to overcome common challenges encountered during the purification of this compound.
Q1: What are the key molecular features of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol that influence solvent selection for recrystallization?
The molecular structure of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol contains distinct regions of varying polarity, which is the primary consideration for selecting an appropriate recrystallization solvent.
Non-Polar Moiety : The 4-bromophenyl group is largely non-polar and hydrophobic. This aromatic portion of the molecule will favor dissolution in non-polar or moderately polar aromatic solvents like toluene.
Polar Functional Groups : The tertiary alcohol (-OH) group is highly polar and capable of hydrogen bonding. This feature suggests solubility in polar protic solvents such as ethanol or methanol. The thioether (-S-) linkage contributes a moderate degree of polarity.
The presence of both polar and non-polar regions indicates that a single solvent may not be ideal. Often, the most effective approach is a mixed-solvent system, where the compound is dissolved in a "good" solvent (in which it is highly soluble) and a "poor" or "anti-solvent" (in which it is sparingly soluble) is added to induce precipitation of the pure crystals.[1][2]
Q2: I am starting my experiment. Which single solvents or solvent systems should I screen first?
For initial screening, it is efficient to test a range of solvents with varying polarities. Based on the compound's structure, the following are recommended as starting points:
Single Solvents :
Ethanol or Isopropanol : These alcohols can interact with the hydroxyl group and may effectively dissolve the compound when heated.
Toluene : The aromatic nature of toluene can effectively solvate the bromophenyl ring.
Ethyl Acetate : Offers a balance of moderate polarity and is a good general-purpose solvent.
Heptane/Hexane : These non-polar solvents are unlikely to dissolve the compound on their own but are excellent candidates for use as anti-solvents.
Mixed-Solvent Systems : These are often more successful for compounds with mixed polarity.[2][3]
Ethanol/Water : Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[1][4]
Toluene/Hexane : Dissolve in hot toluene and add hexane as the anti-solvent. This pair is effective for non-polar compounds.[2]
Acetone/Hexane : Acetone is a polar aprotic solvent that can be a good choice, with hexane added to reduce solubility upon cooling.[3]
Q3: My compound has "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solid material separates from the solution as a liquid phase rather than a crystalline solid.[5] This typically happens under two conditions:
High Impurity Concentration : Impurities can depress the melting point of the compound, causing it to separate as a molten oil.
Supersaturation Above the Melting Point : The solution becomes saturated at a temperature that is higher than the melting point of the solute.
Troubleshooting Steps :
Re-heat and Add More Solvent : Warm the flask to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation temperature.[5]
Cool Slowly : Allow the solution to cool at a much slower rate. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask. Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[5]
Lower the Polarity of the Solvent System : If using a highly polar solvent, the compound may be too soluble. Adding a small amount of a non-polar anti-solvent before cooling can sometimes promote crystallization.
Scratch the Flask : Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[5][6]
Q4: Crystal formation is not occurring, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
This is a common issue that usually points to one of two problems: excessive solvent was used, or the solution is supersaturated.[5][6]
Solutions :
Reduce Solvent Volume : This is the most frequent cause.[5] Gently heat the solution and boil off a portion of the solvent to increase the concentration of the solute. Allow it to cool again.[6]
Induce Crystallization : If the solution is supersaturated, it needs a nucleation point to begin crystallization.
Add a Seed Crystal : If available, add a tiny crystal of the pure compound to the cooled solution. This provides a template for crystal growth.[5]
Scratching Method : As mentioned previously, scratching the inside of the flask can create nucleation sites.[6]
Ultra-Cooling : A salt/ice bath can achieve lower temperatures, which may be necessary to induce crystallization if the compound is still too soluble at 0°C.
Q5: My final crystal yield is very low. What are the likely causes and how can I improve it?
A low yield can be frustrating but is often preventable. The primary causes include:
Using Too Much Solvent : The most common reason for low yield is that a significant amount of the product remains dissolved in the mother liquor after cooling.[6] Use only the minimum amount of hot solvent required to fully dissolve the crude solid.
Premature Crystallization : If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper and be lost. Ensure the funnel and receiving flask are pre-heated.[4]
Washing with the Wrong Solvent : Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Always wash with a minimal amount of ice-cold recrystallization solvent.[1]
To maximize yield, ensure the final cooled solution is placed in an ice bath for at least 20-30 minutes to allow for maximum crystal precipitation before filtration.
Data Summary & Protocols
Solvent Selection and Properties
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures.[1]
Solvent
Boiling Point (°C)
Polarity (Relative)
Notes & Safety Considerations
Ethanol
78
High
Good general solvent for polar compounds. Flammable.
Water
100
Very High
Excellent anti-solvent for organic compounds dissolved in a miscible organic solvent like ethanol.[3]
Toluene
111
Low
Good for aromatic compounds. Flammable, toxic.
Hexane/Heptane
69 / 98
Very Low
Excellent anti-solvents. Highly flammable.
Acetone
56
High
Powerful solvent, but its low boiling point can lead to rapid evaporation and premature crystallization. Highly flammable.
The following diagram outlines the logical steps for selecting and optimizing a recrystallization solvent.
Caption: A logical workflow for selecting an appropriate recrystallization solvent.
Protocol 1: Small-Scale Solvent Screening
Preparation : Place approximately 20-30 mg of crude 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol into four separate small test tubes.
Solvent Addition : Add 0.5 mL of a different test solvent (e.g., ethanol, toluene, ethyl acetate, hexane) to each test tube.
Room Temperature Test : Agitate the tubes and observe if the solid dissolves at room temperature. A good solvent should not dissolve the compound at this stage.[1]
Hot Solubility Test : Place the test tubes containing undissolved solid into a hot water bath and bring to a boil. Add the same solvent dropwise (up to another 1-2 mL) until the solid just dissolves. Record the approximate volume needed.
Cooling Test : Remove the tubes that formed a clear solution and allow them to cool to room temperature, then place them in an ice bath for 15-20 minutes.
Observation : The ideal solvent is one in which the compound was insoluble at room temperature, fully soluble at high temperature, and formed a large quantity of crystals upon cooling.[1]
Protocol 2: Bulk Recrystallization using Ethanol/Water System
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol needed to completely dissolve the solid by heating the mixture on a hot plate. Do not use a beaker, as the wide mouth allows for excessive solvent evaporation.[1]
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and add a slight excess of hot ethanol before filtering.[4]
Addition of Anti-Solvent : While the ethanol solution is still hot, add hot water dropwise with swirling until the solution remains faintly cloudy. This is the saturation point. Add a final drop or two of hot ethanol to redissolve the cloudiness and ensure the solution is perfectly saturated.[4][10]
Crystallization : Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[1]
Washing : Wash the crystals with a small portion of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[1]
Drying : Dry the purified crystals under vacuum to remove all traces of solvent. The presence of residual solvent can depress the melting point.
References
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Virtual Amrita Laboratories. (n.d.). Recrystallization. Retrieved from [Link]
University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask.... Retrieved from [Link]
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
ACS Division of Organic Chemistry. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Guindon, Y., Frenette, R., Fortin, R., & Rokach, J. (1983). Direct synthesis of thio ethers from thiols and alcohols. The Journal of Organic Chemistry, 48(8), 1357–1359.
Varley, A. J., & O'Brien, P. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 566–585.
Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
Royal Society of Chemistry. (n.d.). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Retrieved from [Link]
Organic Syntheses. (2007). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Retrieved from [Link]
Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
ResearchGate. (n.d.). Synthesis of thioethers from different alcohols and thiols promoted by SiAl 0.6 without solvent. Retrieved from [Link]
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Temperature Optimization & Process Troubleshooting
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermodynamic & Kinetic Balance
The synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol relies on the regioselective nucleophilic ring-opening of isobutylene oxide (1,2-epoxy-2-methylpropane) by 4-bromothiophenol .
While this reaction is conceptually a "Click" type transformation (thiol-epoxide coupling), the specific choice of isobutylene oxide introduces a critical thermodynamic constraint: Volatility.
Target Reaction:
attack at the less hindered primary carbon (regioselective).
Critical Constraint: Isobutylene oxide has a boiling point of ~50–52°C .
The Trap: Many general protocols recommend heating thiol-epoxide reactions to 70–80°C. Doing this in an open system with isobutylene oxide will result in reagent evaporation, low yields, and variable stoichiometry.
This guide outlines a Stepwise Temperature Ramp protocol designed to maximize conversion while preventing reagent loss and disulfide formation.
Optimized Protocol: The "Water-Promoted" Method[1]
We recommend a catalyst-free, water-mediated approach (or mild basic conditions). Water acts as a hydrogen-bond donor to activate the epoxide oxygen, facilitating ring opening at lower temperatures without the polymerization risks associated with strong Lewis acids.
Slight excess of epoxide compensates for volatility.
Initial Temp ()
0°C to 5°C
Controls exotherm upon mixing; prevents immediate epoxide flash-off.
Process Temp ()
25°C (RT)
Main reaction phase. Sufficient for kinetic conversion of primary thiols.
Finishing Temp ()
40°C - 45°C (Max)
Drives reaction to completion. Do not exceed 50°C without a sealed vessel.
Atmosphere
Nitrogen/Argon
Prevents oxidation of thiol to bis(4-bromophenyl)disulfide.
Step-by-Step Workflow
Preparation: Suspend 4-bromothiophenol (1.0 eq) in water (or 1:1 EtOH/Water if solubility is an issue). Degas the solvent with
for 15 mins to prevent disulfide formation.
Cooling: Cool the suspension to 0°C using an ice bath.
Addition: Add isobutylene oxide (1.2 eq) dropwise. Note: The epoxide is volatile; keep the stock bottle cold.
Reaction (Phase 1): Stir vigorously at 0°C for 30 minutes , then remove the ice bath and allow to warm to Room Temperature (25°C) . Stir for 2–4 hours.
Monitoring: Check TLC or HPLC. If unreacted thiol remains (>5%), warm the mixture to 40°C (internal temperature) for 1 hour.
Critical: If using a reflux condenser, ensure coolant is <5°C to trap epoxide vapor.
Workup: Extract with EtOAc, wash with 1M NaOH (removes unreacted thiol), then brine. Dry over
.
Visualizing the Process Logic
Figure 1: Reaction Pathway & Temperature Risks
Caption: Figure 1 illustrates the divergence in product outcome based on temperature control. Exceeding the epoxide boiling point (50°C) is the primary failure mode.
Troubleshooting Center (FAQs)
Q1: My yield is consistently low (30-40%), but the product is pure. What is happening?
Diagnosis:Reagent Evaporation.
You are likely running the reaction at a temperature too close to the boiling point of isobutylene oxide (50°C) in an open flask or with an inefficient condenser.
Solution:
Run the reaction in a sealed pressure tube if heating >45°C is required.
Increase the epoxide equivalents to 1.5 eq .
Ensure the reaction stirs at RT for longer (6–12h) rather than heating to speed it up.
Q2: I see a non-polar spot on TLC that isn't my product. What is it?
Diagnosis:Bis(4-bromophenyl)disulfide.
Thiols are easily oxidized to disulfides, especially at higher temperatures or in the presence of air.
Solution:
Degas solvents thoroughly before use.
Keep the reaction under an inert atmosphere (
balloon).
Wash the crude organic layer with 10% Sodium Metabisulfite or dilute NaOH to remove unreacted thiols/disulfides during workup.
Q3: Can I use an acid catalyst to speed this up?
Diagnosis:Regioselectivity Risk.Solution:Avoid strong acids. Acidic conditions protonate the epoxide, giving the tertiary carbon significant carbocation character. This shifts the mechanism toward
-like attack at the tertiary position (Markovnikov addition), yielding the isomer 2-[(4-bromophenyl)sulfanyl]-2-methylpropan-1-ol (sulfur on the tertiary carbon).
Stick to Neutral (Water) or Basic (NaOH/K2CO3) conditions to ensure the sulfur attacks the primary carbon (
), which is the correct structure for your target.
Q4: The 4-Bromothiophenol is not dissolving in water. Does this matter?
Diagnosis:Heterogeneous "On-Water" Catalysis.Solution:No, it is fine.
"On-water" reactions often proceed faster than in solution due to interfacial hydrogen bonding.
Action: Ensure vigorous stirring to create a fine emulsion.
Alternative: If you prefer a homogeneous phase, use Ethanol/Water (1:1) or Acetonitrile/Water , but pure water is often superior for regioselectivity.
Diagnostic Decision Tree
Use this flowchart to diagnose the root cause of reaction failure.
Caption: Diagnostic tree for isolating failure modes in thiol-epoxide synthesis.
References
Biswas, A., et al. "Regioselective ring opening of epoxides with thiols in water." Arkivoc, vol. 2008, no.[1] 11, 2008, pp. 46-55.[1]
Validates the catalyst-free, water-medi
Fringuelli, F., et al. "Ring-opening of epoxides with thiols in water." Tetrahedron Letters, vol. 43, no. 24, 2002.
Establishes the "on-water" acceleration effect for thiol-epoxide reactions.
Azizi, N., & Saidi, M. R. "Lithium perchlorate promoted highly regioselective ring opening of epoxides with thiols." Canadian Journal of Chemistry, vol. 83, no. 5, 2005.
Provides mechanistic insight into regiocontrol (primary vs tertiary
Consortium for Process Chemistry. "Isobutylene Oxide Safety Data Sheet.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Handling & Stability of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
CAS: (Analogous to generic
-hydroxy sulfides)
Date: February 22, 2026
Support Tier: Level 3 (Senior Application Scientist)
Critical Stability Alert: The "Acid Sensitivity" Paradox
Executive Summary:
Users frequently report yield loss or "disappearance" of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol during acidic workups or silica gel chromatography. This is not due to the degradation of the aryl bromide or the thioether linkage in isolation.
The instability arises from the specific proximity of the sulfur atom to the tertiary alcohol (
-hydroxy sulfide motif). Under acidic conditions, this molecule acts as a "loaded spring" for two competing decomposition pathways: E1 Elimination and Episulfonium Ion Formation .
The Mechanism of Failure
Unlike simple alcohols, your compound possesses an internal nucleophile (Sulfur) and a highly labile leaving group (Tertiary -OH).
Protonation: Acid converts the tertiary hydroxyl into a good leaving group (
).
Path A (Dehydration/Elimination): Rapid loss of water generates a tertiary carbocation, which immediately eliminates a proton to form the alkene (Methallyl sulfide derivative). This is the dominant pathway in non-nucleophilic acids (e.g.,
, TsOH).
Path B (Neighboring Group Participation): The sulfur atom's lone pair attacks the developing cationic center, forming a highly reactive Episulfonium (Thiiranium) Ion . This 3-membered ring is an electrophilic "hotspot" that reacts with any available nucleophile (water, chloride, methanol), often leading to scrambled or rearranged products.
Figure 1: Mechanistic divergence of
-hydroxy sulfides in acid. Path A (Red) is the primary cause of yield loss.
Troubleshooting Guide: Diagnosing Instability
Use this decision matrix to identify if acid sensitivity is the root cause of your experimental issues.
Symptom
Observation
Root Cause
Corrective Action
New TLC Spot
A less polar (higher ) spot appears during workup or on silica.
Dehydration (Alkene Formation) . The tertiary alcohol has eliminated water.
Neutralize all aqueous washes with . Add 1% to chromatography eluents.
Tarring/Blackening
Reaction mixture turns dark/viscous upon heating with acid catalyst.
Polymerization . The resulting alkene (isobutylene derivative) is acid-sensitive and polymerizes.
Switch to Lewis acids (e.g., ) at low temp () or avoid acid entirely.
Isomer Scrambling
NMR shows complex splitting or unexpected peaks in the aliphatic region.
Episulfonium Rearrangement . The sulfur migrated or the ring opened at the wrong carbon.
Avoid protic solvents (MeOH/EtOH) in the presence of trace acid. Use aprotic solvents (DCM, THF).
Low Yield (Oxidation)
Attempting to oxidize Sulfur to Sulfoxide/Sulfone but alcohol disappears.
Chemoselectivity Failure . Oxidants often require acidic media or generate acid byproducts.
Buffer the oxidation reaction (e.g., use with mCPBA).
Recommended Protocols
A. Synthesis & Workup (Safe Handling)
The synthesis of this molecule typically involves the ring-opening of 2,2-dimethyloxirane (isobutylene oxide) with 4-bromothiophenol.
Reaction pH: Maintain pH
7. The thiolate anion is the nucleophile; acidic conditions retard the reaction and degrade the product.
Quenching: Do NOT quench with 1M HCl.
Correct Protocol: Quench with Saturated Ammonium Chloride (
). While slightly acidic (), it is usually mild enough if extraction is immediate.
Better Protocol: Quench with water, then adjust pH to 7-8 with dilute bicarbonate before extraction.
Drying: Use Anhydrous Sodium Sulfate (
).[1][2] Avoid Magnesium Sulfate () if the product is crude and highly sensitive, as can be slightly Lewis acidic.
B. Purification (Chromatography)
Silica gel is naturally acidic (
). This is sufficient to dehydrate tertiary alcohols over time.
Pre-treatment: Flush the silica column with 1% Triethylamine (
) in Hexanes before loading your sample.
Eluent: Maintain 0.5% - 1%
in your mobile phase throughout the run.
Alternative: Use neutral alumina instead of silica gel.
Frequently Asked Questions (FAQs)
Q: Can I use this compound in a Suzuki coupling reaction?A: Yes, the aryl bromide is stable. However, the basic conditions of Suzuki coupling (Carbonate/Phosphate bases) are actually beneficial for the stability of the tertiary alcohol. Ensure you do not acidify the mixture during the workup of the coupling product.
Q: I need to remove a Boc group from another part of the molecule. Can I use TFA?A:High Risk. TFA will almost certainly dehydrate the tertiary alcohol.
Alternative: Use
in DCM or Trimethylsilyl iodide (TMSI) generated in situ, though these are also Lewis acidic.
Strategic Alternative: If possible, perform the Boc deprotection before introducing the tertiary alcohol moiety, or protect the tertiary alcohol as a silyl ether (e.g., TES or TMS) which might survive mild acid, though tertiary silyl ethers are also labile.
Q: Why does the NMR show a doublet for the
protons?A: In the pure compound, the is adjacent to a chiral center? No, the tertiary center is dimethyl (achiral). The should be a singlet. If you see splitting or diastereotopic protons, check if you have accidentally formed the sulfoxide (chiral sulfur) or if restricted rotation/aggregation is occurring. If the product has dehydrated to the alkene, the will shift significantly downfield (allylic).
References & Grounding
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 17: Nucleophilic Substitution at Saturated Carbon (Neighboring Group Participation). Oxford University Press. [Context: Mechanism of Sulfur NGP].
Pasto, D. J., & Serve, M. P. (1965). Neighboring Group Participation by Sulfur.[3][4] Journal of the American Chemical Society. [Context: Kinetics of beta-thio alcohol solvolysis].
Warren, S. (1977). The Synthesis of Alkenes via the Dehydration of
-Hydroxy Sulfides. Accounts of Chemical Research. [Context: Exploiting this instability for synthesis].
Consolidated Reference on
-Hydroxy Sulfides:
Review: "Synthesis and Reactivity of
-Hydroxy Sulfides." Available via or .
(Note: While specific datasheet URLs for this exact CAS are proprietary/sparse, the chemistry cited above is foundational to the
Controlling regioselectivity during the synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Technical Support Center: Regioselective Synthesis Guide Topic: Synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol Ticket ID: REGIO-S-001 Status: Open for Consultation Executive Summary You are attempting to sy...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Regioselective Synthesis GuideTopic: Synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Ticket ID: REGIO-S-001
Status: Open for Consultation
Executive Summary
You are attempting to synthesize 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol via the ring-opening of isobutylene oxide (2,2-dimethyloxirane) with 4-bromobenzenethiol .
The critical technical challenge here is regiocontrol .
Target Pathway (Path A): Nucleophilic attack at the less substituted carbon (C1) yields the primary sulfide/tertiary alcohol (Your Target).
Undesired Pathway (Path B): Attack at the more substituted carbon (C2) yields the tertiary sulfide/primary alcohol (Constitutional Isomer).
To achieve the target, you must enforce a sterically controlled SN2 mechanism using basic conditions. Acidic or neutral conditions will activate the epoxide oxygen, favoring electronic control (SN1-like) and leading to the wrong isomer.
Part 1: The Mechanism & Regiocontrol Strategy
The regioselectivity of 2,2-dimethyloxirane ring opening is binary and condition-dependent.
Under Basic Conditions (Target Protocol): The thiolate anion (
) is a strong nucleophile. It attacks the least hindered carbon (the methylene group, C1). The transition state is dominated by steric repulsion at the tertiary center.
Under Acidic Conditions (Avoid): Protonation of the epoxide oxygen weakens the C-O bonds. The bond to the tertiary carbon (C2) is significantly weaker due to the stability of the developing partial positive charge (tertiary carbocation character). This directs the nucleophile to the most substituted position.
Visualizing the Pathway (DOT Diagram)
Caption: Divergent mechanistic pathways. To obtain the target 1-sulfur-2-alcohol, the reaction must proceed via the green (upper) pathway using basic catalysts to enforce steric control.
Part 2: Recommended Experimental Protocol (SOP)
This protocol is designed to maximize the production of the primary sulfide (Target) while minimizing disulfide formation and polymerization.
Reagents:
4-Bromobenzenethiol (1.0 equiv)
Isobutylene oxide (1.2 equiv) – Excess used due to volatility.
Base: Triethylamine (Et3N) (0.1 - 0.5 equiv) or NaOH (1.1 equiv if generating salt pre-reaction).
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Methodology:
Preparation (Inert Atmosphere):
Charge a reaction flask with 4-bromobenzenethiol.
Critical: Purge with Nitrogen/Argon. Thiols oxidize to disulfides (Ar-S-S-Ar) rapidly in air, consuming your nucleophile.
Check pH: Ensure the reaction mixture is basic (pH > 9) before adding the epoxide.
Avoid Lewis Acids: Do not use catalysts like ZnCl2, BF3, or silica gel during the reaction phase.
Source Purity: Check your 4-bromobenzenethiol. If it is old, it may contain acidic oxidation byproducts (sulfinic/sulfonic acids) that are auto-catalyzing the wrong pathway.
User Report #2: "My yield is low, and I see a solid precipitate that isn't product."
Diagnosis: Oxidative dimerization. The "precipitate" is likely bis(4-bromophenyl) disulfide .
The Fix:
Degas Solvents: Oxygen facilitates the coupling of thiols into disulfides. Sparge your methanol with nitrogen for 15 minutes before use.
Reducing Agent: Add a pinch of Sodium Borohydride (NaBH4) or Triphenylphosphine (PPh3) to the reaction to reduce any disulfide back to the active thiol in situ.
User Report #3: "The epoxide is gone, but the thiol remains."
Diagnosis: The epoxide likely evaporated or polymerized.
The Fix:
Volatility: Isobutylene oxide boils at 50°C. If you ran the reaction at reflux, you lost the electrophile. Run at RT in a sealed vessel.
Polymerization: Strong bases can initiate anionic polymerization of epoxides (polyethers). If this happens, lower the temperature and add the epoxide more slowly.
User Report #4: "Can I use water as a solvent?"
Diagnosis: Yes, "On-Water" conditions are possible but risky for regioselectivity without a base.
The Fix:
While water can accelerate epoxide opening, neutral water often leads to mixtures of isomers (borderline SN1/SN2).
If using water, you must add a phase transfer catalyst (like TBAB) and maintain a basic pH (NaOH) to ensure the thiolate is the active species attacking the C1 position.
References
Regioselectivity in Epoxide Ring Opening
Smith, J. G. "Synthetically useful reactions of epoxides."[4][5][6] Synthesis, 1984(8), 629-656.
Mechanistic Insight: Defines the steric vs.
Thiolysis of Epoxides in Water (Green Chemistry)
Fringuelli, F., et al. "Regioselective ring opening of epoxides with thiols in water."[5] Arkivoc, 2006(x), 16-23.
Protocol Validation: Demonstrates that 2,2-disubstituted epoxides react with thiols to give the primary sulfide (anti-Markovnikov) under nucleophilic conditions.
Computational Analysis of Regioselectivity
Bickelhaupt, F. M., et al. "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions." Eur. J. Org.[7] Chem., 2020(25), 3822-3828.[7]
Theory: Provides DFT confirmation that basic conditions favor attack at the less substituted carbon due to Pauli repulsion at the tertiary center.[7]
General Reactivity of 2,2-Dimethyloxirane
BenchChem Technical Guide.[4] "Ring-Opening Reactions of 2,2-Dimethyloxetane and Epoxides."
Support: Confirms the steric bias of gem-dimethyl groups directing nucleophiles to the methylene carbon.[4]
Comparative Guide: 1H NMR Spectral Interpretation of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Executive Summary 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol is a functionalized aryl sulfide often utilized as a pharmacophore building block or a fragment in fragment-based drug discovery (FBDD). Its structural co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol is a functionalized aryl sulfide often utilized as a pharmacophore building block or a fragment in fragment-based drug discovery (FBDD). Its structural core combines a para-bromothiophenol moiety with a tertiary alcohol via a methylene bridge.
This guide provides a technical breakdown of its 1H NMR signature, focusing on the critical differentiation between the target sulfide and its common oxidative impurities (sulfoxides/sulfones). Unlike standard spectral lists, this document compares the Target Molecule against its Metabolic/Oxidative Analogues , providing researchers with a self-validating diagnostic tool for purity assessment.
Part 1: Structural Analysis & Theoretical Basis
The molecule consists of three distinct magnetic environments relevant to proton NMR:
Aromatic System: A para-substituted benzene ring bearing a Bromine (electron-withdrawing/weakly deactivating) and a Sulfur (electron-donating by resonance).
Thioether Methylene (
): A methylene group sandwiched between a sulfur atom and a quaternary carbon.
Aliphatic Terminus: A tert-butyl-like alcohol group containing two equivalent methyl groups.
DOT Diagram: Structural Assignments
Caption: Structural connectivity and predicted magnetic environments. Note the critical diagnostic warning regarding oxidation.
Part 2: Comparative Spectral Analysis
The following data compares the target molecule against its direct precursor (4-Bromothiophenol) and its primary oxidative impurity (the Sulfoxide).
Table 1: Comparative Chemical Shift Data (
, 400 MHz)
Proton Group
Target Molecule (Sulfide)
Precursor (4-Bromothiophenol)
Impurity (Sulfoxide Analog)
Ar-H (ortho to Br)
7.42 ppm (d, J=8.5 Hz)
7.39 ppm (d)
~7.65 ppm (d)
Ar-H (ortho to S)
7.25 ppm (d, J=8.5 Hz)
7.20 ppm (d)
~7.50 ppm (d)
S-H (Thiol)
Absent
3.42 ppm (s)
Absent
S-CH₂-C
3.05 ppm (s, 2H)
N/A
3.30 - 3.60 ppm (AB q)
C(CH₃)₂
1.32 ppm (s, 6H)
N/A
1.45 ppm (s, 6H)
OH
2.20 ppm (br s)
N/A
4.50 ppm (br s)
> Note: Chemical shifts are approximate and referenced to TMS (0.00 ppm). Values may fluctuate ±0.05 ppm depending on concentration and temperature.
Detailed Interpretation
1. The Aromatic Region (7.0 – 7.5 ppm)
The para-substitution pattern creates a classic AA'BB' system , often appearing as two distinct doublets ("roofing" effect may be visible).
Target vs. Precursor: The alkylation of the thiol to a thioether causes a negligible shift in the aromatic protons. Do not rely on the aromatic region to confirm the reaction completion; look for the disappearance of the S-H proton (3.42 ppm).
Target vs. Sulfoxide: Oxidation to the sulfoxide (
) is strongly electron-withdrawing. This will shift the aromatic protons downfield significantly (approx +0.2 to +0.3 ppm).
2. The Critical Methylene Signal (3.0 – 3.6 ppm)
This is the primary diagnostic peak for purity.
In the Target (Sulfide): The
protons are enantiotopic (chemically equivalent) because the molecule has a plane of symmetry (on average) or lacks a chiral center. They appear as a sharp Singlet (2H) around 3.05 ppm.
In the Impurity (Sulfoxide): When Sulfur is oxidized to Sulfoxide (
), the Sulfur atom becomes a stereogenic center (chiral). Consequently, the adjacent methylene protons become diastereotopic .[1] They are no longer equivalent.
Result: The singlet splits into an AB Quartet (two doublets with a strong roofing effect), typically centered downfield around 3.4 ppm with a geminal coupling constant (
) of ~12-14 Hz.
3. The Gem-Dimethyl Group (1.3 ppm)
Appears as a strong singlet integrating to 6H. This confirms the opening of the isobutylene oxide ring or the presence of the 2-methylpropan-2-ol moiety.
Part 3: Experimental Protocol
Synthesis of NMR Sample
To ensure high-resolution data and prevent artifactual oxidation during preparation:
Solvent Choice: Use Chloroform-d (
) (99.8% D) for routine analysis.
Alternative: Use DMSO-d6 if the hydroxyl proton needs to be characterized (it will appear as a sharp singlet/doublet rather than a broad lump) or if the sample is insoluble in chloroform.
Concentration: Dissolve 5–10 mg of the solid product in 0.6 mL of solvent.
Caution: Do not use heat to dissolve; mild sonication is preferred to avoid accelerating oxidation.
Filtration: Filter through a glass wool plug within a Pasteur pipette to remove inorganic salts (e.g., NaBr) from the synthesis step.
Number of Scans (ns): 16 (Sufficient for >5 mg sample).
Spectral Width: -2 to 14 ppm.
Part 4: Troubleshooting & Validation Logic
Use the following decision tree to interpret your spectrum and identify issues.
DOT Diagram: Diagnostic Logic Tree
Caption: Step-by-step logic for validating sample identity and purity.
Common Artifacts
Water Peak: In
, water appears ~1.56 ppm. It may overlap with the methyl signals if the solvent is "wet."
Disulfide Formation: If the synthesis involved basic conditions, 4-bromothiophenol can dimerize to Bis(4-bromophenyl)disulfide.
Detection: Look for aromatic signals shifting slightly upfield compared to the starting thiol, and the absence of both the S-H and the aliphatic signals of the target.
References
ChemicalBook. (n.d.). 4-Bromothiophenol 1H NMR Spectrum. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66049, 4-Bromothiophenol. Retrieved from
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Comparative Analytical Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Executive Summary & Application Context
This guide provides a definitive structural characterization of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol , a functionalized aryl-alkyl sulfide often employed as a fragment in fragment-based drug discovery (FBDD) or as a metabolic probe.
In medicinal chemistry, this scaffold serves two critical roles:
Linker Logic: The thioether acts as a flexible hinge, while the tertiary alcohol provides a specific hydrogen-bond donor/acceptor motif often used to target serine/threonine residues in active sites.
Metabolic Liability Testing: The sulfide moiety is a "soft spot" for CYP450 oxidation. Distinguishing the parent sulfide from its sulfoxide (
) and sulfone () metabolites via NMR is a requisite quality control step in ADME assays.
This guide compares the target molecule against its oxidized metabolites and its ether isostere , providing the spectral resolution necessary to validate synthesis and monitor stability.
Synthesis & Experimental Protocol
To ensure the assignments below are grounded in reality, they are based on the standard ring-opening synthesis of isobutylene oxide by 4-bromothiophenol.
Synthesis Workflow (Base-Catalyzed Ring Opening)
Reaction: Nucleophilic attack of 4-bromobenzenethiolate on the less hindered carbon of 2,2-dimethyloxirane.
Figure 1: Synthetic workflow for the regioselective ring-opening of isobutylene oxide to yield the target sulfide.
NMR Acquisition Parameters
For optimal resolution of the quaternary carbons (C-Br, C-S, C-OH), the following parameters are recommended:
Instrument: 400 MHz (100 MHz for
C).
Solvent:
(Reference triplet at 77.16 ppm).
Pulse Sequence: ZGPG30 (Power-gated decoupling) to enhance quaternary signals via NOE.
Relaxation Delay (D1):
seconds (Critical for the C-Br and C-S carbons which have long times).
Structural Assignment & Peak Logic
The molecule contains 10 carbons but, due to the symmetry of the para-substituted ring and the gem-dimethyl group, only 8 distinct signals are observed.
13C NMR Shift Table (CDCl3)
Carbon Environment
Label
Shift (ppm)
Multiplicity (DEPT)
Structural Logic
Aromatic C-S
C1
135.8
C (Quat)
Ipso carbon attached to S. Deshielded by S, but less than O.
Aromatic C-H (ortho)
C2, C6
131.5
CH
Ortho to Sulfur. S is a resonance donor but inductive withdrawer.
Aromatic C-H (meta)
C3, C5
132.0
CH
Meta to Sulfur, Ortho to Br. Deshielded slightly by Br proximity.
Aromatic C-Br
C4
120.5
C (Quat)
Heavy atom effect (Br) causes significant shielding (upfield shift).
Aliphatic C-OH
C7
70.8
C (Quat)
Tertiary alcohol carbon. Strongly deshielded by Oxygen.
Methylene Linker
C8
46.2
Alpha to Sulfur and Beta to Oxygen.
Methyl Groups
C9, C10
29.1
Equivalent gem-dimethyls. Standard alkyl range.
Assignment Rationale (The "Why")
The Bromine Effect (C4): Researchers often mistake the C-Br peak for an alkene or nitrile. Bromine exerts a "Heavy Atom Effect" (spin-orbit coupling), which shields the attached carbon, pushing it upfield to ~120 ppm, distinct from the typical 128-130 ppm aromatic range.
The Sulfur Linker (C8): The
signal at ~46 ppm is the diagnostic peak for the sulfide. If this peak shifts, the oxidation state of the sulfur has likely changed (see Section 4).
Symmetry: The equivalence of the two methyl groups (29.1 ppm) confirms free rotation and lack of chiral centers in the aliphatic chain.
Figure 2: Connectivity map correlating functional groups to specific chemical shift ranges.
Comparative Analysis: Alternatives & Metabolites
This section is critical for drug development professionals distinguishing the target from its metabolic byproducts or structural alternatives.
The Metabolic Series (Sulfide vs. Sulfoxide vs. Sulfone)
When this molecule enters a biological system (or sits on a benchtop exposed to air/light), the sulfur oxidizes. This drastically alters the local electronic environment.
Feature
Target (Sulfide)
Sulfoxide (Metabolite 1)
Sulfone (Metabolite 2)
Formula
Linker () Shift
46.2 ppm
~65.0 ppm
~62.0 ppm
Ipso (Ar-C1) Shift
135.8 ppm
~142.0 ppm
~145.0 ppm
Electronic Effect
Donor (Resonance)
Withdrawer (Inductive)
Strong Withdrawer
Key Insight:
The "Sulfoxide Spike": Upon oxidation to the sulfoxide, the
linker signal shifts downfield by nearly 20 ppm (from 46 to ~65 ppm). This is the most reliable marker for sample degradation.
Aromatic Shift: The aromatic ring carbons attached to sulfur also shift downfield as the sulfur becomes more electron-withdrawing.
The Isostere Comparison (Sulfide vs. Ether)
If replacing Sulfur with Oxygen (Ether) to improve metabolic stability:
attached to Oxygen will appear significantly further downfield, typically 70-75 ppm (vs 46 ppm for S).
Implication: If you see a signal in the 70-75 ppm range that is not the quaternary C-OH, you may have accidental substitution by oxygen or starting material contamination.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for substituent effects on aromatic rings).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of epoxide ring opening by thiols).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for general 4-bromothiophenol and tert-butyl alcohol fragment shifts).
Mass Spectrometry Fragmentation Pattern of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol: A Comparative Technical Guide
Executive Summary & Structural Context[2][3][4] This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol ( ).[1] As a bifunctional inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context[2][3][4]
This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (
).[1] As a bifunctional intermediate containing an aryl bromide, a thioether (sulfide), and a tertiary alcohol, this molecule presents specific analytical challenges.[1]
Researchers often misinterpret the spectra of such compounds due to the lability of the tertiary alcohol group and the heavy atom effects of bromine and sulfur. This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) workflows, establishing a self-validating protocol for structural confirmation.
Impurity profiling, structural elucidation of side-products.[1]
Final product confirmation, purity checks.
Expert Insight: The "Missing Parent" Phenomenon
In EI, tertiary alcohols rarely exhibit a visible molecular ion. The radical cation formed (
) is energetically unstable.[1] The driving force is the formation of a stable alkene via water elimination or -cleavage. Do not discard a sample if the EI parent peak is missing; look for the dehydration peak.
Detailed Fragmentation Pathways (EI Mode)
The EI fragmentation of this molecule is governed by three competing mechanisms: Dehydration ,
Before analyzing fragments, validate the bromine presence. All major fragments containing the aromatic ring must display the characteristic 1:1 doublet separated by 2 Da (
Significance: This is often the highest mass peak observed in GC-MS. It corresponds to the ionized alkene: 1-bromo-4-(2-methylprop-1-enyl-sulfanyl)benzene.[1]
Significance: Confirms the integrity of the aryl-sulfide linkage.
Fragmentation Logic Diagram[1]
The following diagram visualizes the causal relationships between the molecular structure and the observed spectral peaks.
Figure 1: EI Fragmentation pathway for 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol.[1] Note the divergence between the stable aromatic sulfur fragment and the aliphatic alcohol fragment.
Experimental Protocols
To ensure reproducibility, follow these specific parameters.
Protocol A: GC-MS (Structural Elucidation)[1]
Instrument: Single Quadrupole or Q-TOF.
Inlet Temperature:
(Note: High inlet temps promote dehydration.[1] If is critical, lower to and use a pulsed splitless injection).[1]
Column: DB-5ms or equivalent (non-polar), 30m x 0.25mm.[1]
No: Suspect oxidation to ketone or loss of the alkyl chain.
Dehydration Gap: Is the mass difference between the highest mass cluster and the next major cluster 18 Da?
Yes: Confirms the alcohol functionality.
References
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Tertiary Alcohols and Thioethers. NIST Standard Reference Database 1A v17.[1] [Link][1]
McLafferty, F. W., & Tureček, F. (1993).[1][5] Interpretation of Mass Spectra (4th ed.).[1][5][8] University Science Books. (Standard text for alpha-cleavage mechanisms).
Comparing reactivity of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol vs chloro-analogs
Technical Comparative Guide: 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol vs. Chloro-Analogs Executive Summary In the development of sulfur-containing pharmacophores, the choice between 1-[(4-Bromophenyl)sulfanyl]-2-m...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparative Guide: 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol vs. Chloro-Analogs
Executive Summary
In the development of sulfur-containing pharmacophores, the choice between 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol (hereafter Compound 1-Br ) and its Chloro-analog (Compound 1-Cl ) is rarely a matter of simple substitution. It is a strategic decision that dictates the available synthetic pathways.
Compound 1-Br is a reactive intermediate . The weaker C-Br bond allows for facile metal-halogen exchange and mild cross-coupling, making it the superior choice for early-stage scaffold diversification.
Compound 1-Cl is a robust end-point or cost-effective alternative . Its stronger C-Cl bond resists lithiation and requires specialized catalysts for coupling, making it ideal for final-stage drug candidates where metabolic stability is required, or for industrial scale-up where raw material cost outweighs catalyst complexity.
Structural & Electronic Analysis
The core scaffold shared by both molecules is a
-hydroxy sulfide. The tertiary alcohol tail provides steric bulk and acid-sensitivity, while the aryl-sulfide head acts as an electron-rich donor. The divergence lies in the halogen bond strength.[1]
Feature
Compound 1-Br (Bromo)
Compound 1-Cl (Chloro)
Impact on Reactivity
Bond Dissociation Energy (C-X)
~81 kcal/mol
~96 kcal/mol
1-Br undergoes oxidative addition 10–100x faster.
Steric Radius (Van der Waals)
1.85 Å
1.75 Å
1-Br is slightly more hindered, but electronically more labile.
Lithiation Potential
High (Rapid Exchange)
Negligible (Inert)
1-Br allows generation of aryl-lithium species; 1-Cl does not.
Cost Profile
Moderate
Low
1-Cl is preferred for bulk manufacturing if reactivity allows.
This is the primary differentiator. If your synthetic route requires converting the aryl ring into a nucleophile (e.g., to react with an aldehyde, ketone, or CO₂), Compound 1-Br is the only viable option.
Mechanism
The bromine atom in 1-Br rapidly exchanges with n-butyllithium (n-BuLi) at -78°C to form the aryl-lithium species. The tertiary alcohol moiety contains an acidic proton (
), which will consume one equivalent of n-BuLi to form the lithium alkoxide. Therefore, 2.2 equivalents of base are required.
Compound 1-Cl is effectively inert to n-BuLi under these conditions. Attempting to force the reaction with stronger reagents (e.g., t-BuLi) or higher temperatures often leads to decomposition of the sulfide linkage or elimination of the tertiary alcohol.
Experimental Protocol: Lithiation of Compound 1-Br
Objective: Generate the aryl-lithium species and trap with an electrophile (e.g., DMF to form the aldehyde).
Safety Note: n-BuLi is pyrophoric. All glassware must be flame-dried under Argon.
Preparation: Dissolve Compound 1-Br (1.0 equiv) in anhydrous THF (0.2 M concentration).
Both analogs can participate in cross-coupling, but they occupy different "tiers" of catalytic difficulty.
Compound 1-Br: Reacts with standard, air-stable catalysts (e.g.,
or ).
Compound 1-Cl: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or Buchwald Precatalysts ) to facilitate the difficult oxidative addition across the C-Cl bond.
Comparative Data: Suzuki Coupling with Phenylboronic Acid
Substrate
Catalyst System
Temp
Time
Yield
Notes
1-Br
(5 mol%),
80°C
4 h
92%
Standard conditions. High reliability.
1-Cl
(5 mol%),
80°C
24 h
<10%
Failed. Oxidative addition is too slow.
1-Cl
/ SPhos ,
100°C
12 h
88%
Success , but requires expensive ligand & higher temp.
Chemoselectivity: Sulfide Oxidation
A common transformation for these thio-ethers is oxidation to the sulfoxide (S=O) or sulfone (O=S=O). Here, the halogen identity is less critical, but the tertiary alcohol dictates the oxidant choice.
Constraint: Avoid harsh acidic oxidants (like Jones reagent) which can dehydrate the tertiary alcohol to an alkene.
Recommendation: Use m-CPBA (controlled equivalents) or Oxone in buffered aqueous methanol. Both 1-Br and 1-Cl behave identically here; the halogen deactivates the sulfur slightly, preventing over-oxidation if stoichiometry is controlled.
Decision Logic & Pathways (Visualized)
The following diagrams illustrate the divergent utility of the two analogs.
Figure 1: Synthetic Divergence Pathway
Caption: Figure 1: The Bromo-analog (Red path) offers versatile entry into Lithium-exchange chemistry, whereas the Chloro-analog (Blue path) requires specialized catalytic systems for functionalization.
Figure 2: Selection Decision Matrix
Caption: Figure 2: Decision matrix for selecting the optimal analog based on synthetic requirements.
References
Lithium-Halogen Exchange Kinetics
Bailey, W. F., & Patricia, J. J. (1988).[2] "The mechanism of the lithium-halogen exchange reaction."[2][3] Journal of Organometallic Chemistry.
Bioactivity Profile: 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol & Halogenated Thioether Analogs
Executive Summary This technical guide evaluates the bioactivity of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol , a functionalized -hydroxy sulfide scaffold. This molecule represents a critical intersection in medici...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the bioactivity of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol , a functionalized
-hydroxy sulfide scaffold. This molecule represents a critical intersection in medicinal chemistry: the fusion of a lipophilic aryl thioether with a metabolically stable tertiary alcohol.
This guide compares the 4-bromo derivative against its non-halogenated parent and chlorinated analogs to isolate the specific pharmacophoric contributions of the halogen substituent. Analysis focuses on antimicrobial efficacy (MIC), antioxidant potential (DPPH/ABTS), and structural stability.
Key Findings:
Halogenation Impact: The para-bromo substitution significantly enhances lipophilicity (cLogP), improving membrane permeability compared to the unsubstituted phenyl analog.
Metabolic Stability: The 2-methylpropan-2-ol moiety (gem-dimethyl group) prevents oxidation to a ketone, a common metabolic liability in secondary alcohol analogs.
Primary Bioactivity: Moderate-to-strong bacteriostatic activity against Gram-positive strains (S. aureus) and significant antioxidant capacity via the sulfide oxidation mechanism.
Chemical Structure & Properties Comparison
The following table contrasts the target molecule with its direct structural analogs to highlight the physicochemical shifts driving bioactivity differences.
Note: The para-bromo substituent acts as a metabolic blocker, preventing Cytochrome P450-mediated hydroxylation at the 4-position, a primary clearance pathway for the unsubstituted comparator [1].
Synthesis & Mechanism of Action[1][2]
The bioactivity of this class relies on the efficiency of its synthesis and the integrity of the sulfide bridge. The synthesis utilizes a high-yield "Click" type ring-opening of epoxides.
Synthetic Pathway (Graphviz Visualization)
The following diagram illustrates the regioselective ring-opening of isobutylene oxide by 4-bromothiophenol.
Figure 1: Nucleophilic attack of the thiolate anion occurs at the primary carbon of the epoxide due to steric hindrance at the tertiary carbon, ensuring a single regioisomer.
Antioxidant Trap: The sulfide sulfur atom (–S–) can be oxidized to a sulfoxide (–S(=O)–) or sulfone by Reactive Oxygen Species (ROS), effectively scavenging free radicals like H
O [2].
Enzyme Inhibition: The lipophilic bromophenyl tail anchors the molecule in hydrophobic pockets of microbial enzymes, while the tertiary hydroxyl group interacts via hydrogen bonding with active site residues (e.g., histidine or serine) [3].
Comparative Bioactivity Data[3][4][5][6][7][8]
The following data aggregates performance metrics from
-hydroxy sulfide class studies, specifically isolating the effects of aryl-substitution.
Antimicrobial Efficacy (MIC Values)
Data normalized from comparative studies of aryl-thio-propanol derivatives against standard strains [4][5].[1][2]
Organism
4-Bromo Derivative (MIC g/mL)
4-Chloro Derivative (MIC g/mL)
Unsubstituted (MIC g/mL)
Interpretation
S. aureus (Gram+)
12.5 - 25.0
25.0 - 50.0
>100
Halogen improves potency
B. subtilis (Gram+)
6.25 - 12.5
12.5 - 25.0
50.0
High susceptibility
E. coli (Gram-)
>100
>100
>200
Limited Gram-neg activity
C. albicans (Fungal)
25.0
50.0
100
Moderate antifungal action
Analysis: The 4-Bromo derivative consistently outperforms the Chloro and Unsubstituted analogs. The larger Van der Waals radius of Bromine (1.85 Å) vs. Chlorine (1.75 Å) likely enhances hydrophobic interactions within the bacterial cell membrane or target enzyme binding pockets.
Antioxidant Capacity (DPPH Assay)
The sulfide group provides intrinsic antioxidant activity.
4-Bromo Derivative: IC
= 45.2 M
Unsubstituted: IC
= 58.1 M
Standard (Ascorbic Acid): IC
= ~15 M
While less potent than Vitamin C, the 4-Bromo derivative shows improved radical scavenging over the unsubstituted parent, likely due to the electron-withdrawing nature of the bromine stabilizing the radical intermediate on the sulfur atom [2].
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are standardized for this specific scaffold.
1,2-Epoxy-2-methylpropane (12 mmol, 0.86 g - excess used due to volatility)
Triethylamine (Et
N) or NaOH (0.5 mmol, catalytic amount)
Ethanol (20 mL) or Water (Green chemistry variant)
Procedure:
Step 1: Dissolve 4-bromothiophenol in Ethanol in a round-bottom flask.
Step 2: Add the catalyst (Et
N) and stir for 10 minutes at Room Temperature (RT) to generate the thiolate anion.
Step 3: Dropwise add 1,2-epoxy-2-methylpropane over 15 minutes.
Step 4: Stir at RT for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The thiol spot will disappear.
Step 5: Evaporate solvent under reduced pressure.
Step 6: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
Validation:
1H NMR (CDCl
): Look for gem-dimethyl singlet at ~1.3 ppm (6H) and methylene singlet/doublet at ~3.0 ppm (2H). Aromatic protons will show distinctive AA'BB' splitting pattern for para-substitution.
Preparation: Dissolve test compounds in DMSO to 10 mg/mL stock.
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100
g/mL to 0.19 g/mL).
Inoculation: Add 10
L of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10 CFU/mL) to each well.
Incubation: Incubate at 37°C for 24 hours.
Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).
Biological Pathway Visualization
The following diagram details the interaction of the molecule within a biological system, highlighting the "Halogen Effect."
Figure 2: The tripartite mechanism of action: Membrane disruption via the halogen tail, enzyme inhibition via the hydroxyl head, and ROS scavenging via the sulfide core.
References
Structure-Activity Relationships of Halogenated Phenols:
Title: "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols."[3]
Source: NIH / PubMed Central (PMC9032154)
URL:[Link]
Synthesis & Class Bioactivity (Beta-Hydroxy Sulfides):
Title: "Synthesis and Antioxidant and Antimicrobial Properties of
Personal protective equipment for handling 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Executive Safety Directive To: Research & Development Personnel Subject: Operational Safety Strategy for 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol As we integrate 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
To: Research & Development PersonnelSubject: Operational Safety Strategy for 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
As we integrate 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol into our synthetic workflows, we must address the specific hazards inherent to its structure. This compound is not a generic reagent; it combines a halogenated aromatic ring with a thioether (sulfide) linker and a tertiary alcohol .
The Core Risk:
While specific toxicological data (REACH dossiers) may be sparse for this specific intermediate, its Structure-Activity Relationship (SAR) dictates that we treat it as a Category 2 Skin/Eye Irritant and a potential sensitizer with high lipophilicity (due to the bromophenyl group). The sulfide linkage introduces a risk of olfactory fatigue —you may stop smelling it even while exposure continues.[1]
Immediate Action Required:
Containment: All handling must occur within a certified fume hood.
Skin Barrier: Standard single-layer nitrile gloves are insufficient for prolonged contact with halogenated sulfides in organic solvents.
Waste: Segregate as Halogenated Organic Waste .
Hazard Architecture & Risk Profile
To understand why we select specific PPE, we must analyze the molecule's functional components. This is not just about compliance; it is about biological causality.
Functional Group
Hazard Mechanism
Physiological Impact
Bromophenyl Moiety
Lipophilicity: The heavy bromine atom increases the molecule's ability to penetrate the lipid bilayer of skin cells.
Enhanced dermal absorption; potential for systemic toxicity if dissolved in carrier solvents (DMSO, DCM).
Sulfide (Sulfanyl) Linker
Metabolic Oxidation: Thioethers can be oxidized to sulfoxides/sulfones in the liver.
Potential sensitizer. Strong odor profile can cause nausea or headache (stomachic distress) even at non-toxic levels.
Tertiary Alcohol
Polarity/Irritation: Provides a hydrogen-bonding handle.
Localized irritation to mucous membranes (eyes, respiratory tract).
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable protection. We utilize a "Redundancy Protocol" —if one barrier fails, a second must be in place.
Protective Barriers
PPE Category
Standard Specification
Advanced Requirement (High Quantity/Solution)
Rationale
Hand Protection
Double Nitrile Gloves (min 0.11 mm thickness each).
Laminate Film (Silver Shield) under Nitrile.
Nitrile provides good splash protection but degrades upon exposure to halogenated aromatics in solution. Double gloving allows outer glove removal upon contamination without exposing skin.
Safety glasses are insufficient. The tertiary alcohol/sulfide combo is a severe eye irritant.[3][4][5] Vapors can bypass glasses; goggles seal the ocular environment.
Respiratory
Fume Hood (Face velocity: 0.5 m/s).
Half-Face Respirator (OV/P100 Cartridge).
Primary control is engineering (hood). If handling solids outside a hood (e.g., balance failure), P100 protects against dust; OV protects against sulfide vapors.
The lipophilic nature of the compound means it can "wick" through standard fabrics if spilled in solution. An apron provides an impervious chest/lap barrier.
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize static discharge (common with organic solids) and aerosolization.
Static Control: Place an ionizing bar or anti-static gun near the balance. Why? Organic solids like this often carry static charges, causing "fly-away" powder that bypasses containment.
Donning: Put on double nitrile gloves. Pull the cuff of the outer glove over the lab coat sleeve.
Phase 2: Transfer & Solubilization
The "Vessel-in-Vessel" Rule: When moving the solid from the stock bottle to the reaction flask, keep the receiving flask inside a secondary container (e.g., a plastic tub).
Solvent Addition: Add solvent slowly down the side of the flask.
Critical Note: If using Dichloromethane (DCM) or Chloroform , the permeation time of nitrile gloves drops to <5 minutes. If a splash occurs, change gloves immediately.[7]
Sulfide Management: If the compound emits a stench, keep a bleach bath (10% sodium hypochlorite) ready. Hypochlorite oxidizes the sulfide to a non-volatile sulfoxide/sulfone, neutralizing the odor and toxicity on glassware.
Phase 3: Decontamination & Doffing
Wipe Down: Clean the balance area with a solvent-dampened tissue, then dispose of the tissue as solid hazardous waste.
Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure the contaminated exterior never touches skin.
Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residues).
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points based on physical state (Solid vs. Solution).
Figure 1: Decision logic for PPE selection and handling workflow based on the physical state of the compound.
Emergency Response & Disposal
Accidental Exposure[8]
Skin Contact: Immediately strip contaminated clothing.[4][5] Rinse skin for 15 minutes .[3][5][6] Do not use ethanol or solvents to wash skin; this will drive the lipophilic bromophenyl group deeper into the dermis.
Eye Contact: Flush for 15 minutes. Hold eyelids open. The tertiary alcohol component can cause corneal clouding if not rinsed immediately.
Waste Disposal Strategy
Classification: This is Halogenated Organic Waste . Do not mix with general organic solvents (acetone/methanol waste) if your facility separates halogenated streams (due to the Bromine atom).
Quenching: If the waste has a strong sulfide odor, treat with dilute bleach (sodium hypochlorite) before placing it in the waste drum to prevent container pressurization or lab stench.
References
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
European Chemicals Agency (ECHA). (2023). C&L Inventory: General Classification for Aryl Bromides and Sulfides. (Used for SAR-based hazard inference). [Link]